HVH-2930
Description
BenchChem offers high-quality HVH-2930 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HVH-2930 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H36N4O3 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-N-[3-methyl-1-[2-(1-methylpiperidin-4-yl)ethyl]indazol-6-yl]chromene-6-carboxamide |
InChI |
InChI=1S/C29H36N4O3/c1-19-22-7-6-21(18-25(22)33(31-19)17-13-20-11-15-32(4)16-12-20)30-28(34)24-8-9-26-23(27(24)35-5)10-14-29(2,3)36-26/h6-10,14,18,20H,11-13,15-17H2,1-5H3,(H,30,34) |
InChI Key |
DBAWJYXZNCEOOW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of HVH-2930 in Inhibiting ATP Binding to HSP90: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its role in maintaining the conformational integrity of these proteins makes it a prime target for cancer therapy. This technical guide provides an in-depth analysis of HVH-2930, a novel small molecule inhibitor that targets the C-terminal domain of HSP90. We will explore its mechanism of action, focusing on how it inhibits the binding of ATP, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction to HSP90 and Its Function
Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in cellular homeostasis.[1][2] It is an ATP-dependent chaperone that facilitates the proper folding, maturation, and stability of a wide array of client proteins.[1][3] These client proteins are involved in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][4] In cancer cells, HSP90 is often overexpressed and is crucial for the stability of numerous oncoproteins, such as HER2, Akt, and C-RAF, thereby promoting tumor growth and survival.[2][5] This dependence of cancer cells on HSP90 makes it an attractive target for therapeutic intervention.[5][6]
HSP90 exists as a homodimer, and its function is intricately linked to its ATPase cycle.[7] The protein has three main domains: an N-terminal ATP-binding domain (NTD), a middle domain (MD) involved in client protein binding, and a C-terminal domain (CTD) responsible for dimerization.[7] The binding and hydrolysis of ATP in the N-terminal domain drive a series of conformational changes that are essential for the chaperone's activity.[8] Most HSP90 inhibitors developed to date have targeted the N-terminal ATP binding site.[9] However, these inhibitors often induce a heat shock response (HSR), which can be a drawback.[10][11] HVH-2930 represents a newer class of inhibitors that target the C-terminal domain, offering a potentially different therapeutic profile.[10][11]
HVH-2930: Mechanism of Action
HVH-2930 is a rationally designed small molecule that acts as a C-terminal inhibitor of HSP90.[10][11][12] Its mechanism of action involves binding to a putative ATP-binding pocket located in the C-terminal domain of the HSP90 homodimer.[10][12][13] This interaction stabilizes the "open" conformation of the chaperone, thereby hindering the conformational changes necessary for its function.[10][12][14]
A key aspect of HVH-2930's mechanism is its ability to competitively interfere with the binding of the co-chaperone PPID (Peptidyl-prolyl cis-trans isomerase D) to the C-terminal domain of HSP90.[10][14] The interaction with co-chaperones is crucial for the regulation of the HSP90 chaperone cycle.[10] By disrupting the HSP90-PPID interaction, HVH-2930 effectively inhibits the chaperone's activity.[10][14] This mode of action is distinct from N-terminal inhibitors and notably, HVH-2930 does not induce the heat shock response.[10][11][12] The ultimate consequence of HVH-2930's action is the degradation of HSP90 client proteins, leading to the suppression of downstream signaling pathways, such as the HER2 pathway, and subsequent induction of apoptosis in cancer cells.[10][11][12][14]
Figure 1: HVH-2930 binding to the C-terminal domain of HSP90.
Quantitative Data
The efficacy of HVH-2930 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of HVH-2930 to HSP90α
| Compound | Method | Equilibrium Dissociation Constant (KD) | Reference |
| HVH-2930 | SPR | 97.2 µM | [10] |
| Novobiocin | SPR | 487 µM | [10] |
Novobiocin is a known C-terminal HSP90 inhibitor used for comparison.
Table 2: In Vitro Efficacy of HVH-2930 in Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | IC50 (µM) | Reference(s) |
| BT474 | Sensitive | 6.86 | [14][15] |
| SKBR3 | Sensitive | 5.13 | [14] |
| JIMT-1 | Resistant | 3.94 (4.42) | [14][15] |
| MDA-MB-453 | Resistant | 3.93 | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide methodologies for key experiments used to characterize HSP90 inhibitors like HVH-2930.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.[16]
Objective: To determine the equilibrium dissociation constant (KD) of HVH-2930 binding to HSP90.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human HSP90α protein
-
HVH-2930
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant HSP90α (e.g., at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of HVH-2930 in running buffer (e.g., ranging from 0.1 to 200 µM).
-
Inject the different concentrations of HVH-2930 over both the protein-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the steady-state binding responses at different concentrations to a 1:1 binding model to determine the KD.
-
Figure 2: General workflow for SPR-based binding affinity analysis.
HSP90 C-Terminal Inhibitor Assay (Competitive Binding)
This assay evaluates the ability of a compound to inhibit the interaction between HSP90 and a C-terminal binding partner, such as the co-chaperone PPID.[10]
Objective: To determine if HVH-2930 competitively inhibits the binding of PPID to the C-terminal domain of HSP90.
Materials:
-
96-well microplate (e.g., high-binding capacity)
-
Recombinant human HSP90α protein
-
Recombinant human PPID protein (tagged, e.g., with His-tag or Biotin)
-
HVH-2930
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., PBST)
-
Detection antibody (e.g., anti-His-HRP or Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of the microplate with recombinant HSP90α (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate.
-
Add serial dilutions of HVH-2930 to the wells.
-
Immediately add a constant concentration of tagged PPID to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound proteins and inhibitor.
-
Add the HRP-conjugated detection antibody and incubate for 1 hour.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the concentration of HVH-2930 to determine the IC50 for the inhibition of the HSP90-PPID interaction.
-
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medscape.com [medscape.com]
- 6. HSP90: Enabler of Cancer Adaptation | Annual Reviews [annualreviews.org]
- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Function of Hsp90 Is Dependent on ATP Binding and ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 12. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
HVH-2930: A Technical Whitepaper on Initial Studies Targeting Cancer Stem Cells
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
HVH-2930, a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a promising therapeutic candidate, particularly in overcoming treatment resistance in HER2-positive breast cancer. Initial preclinical investigations have highlighted its potent activity against cancer stem cells (CSCs), a critical subpopulation of tumor cells implicated in therapy failure and disease recurrence. This document provides a comprehensive technical overview of the foundational studies on HVH-2930, with a specific focus on its mechanism of action against CSCs, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Concepts: HVH-2930 and Cancer Stem Cells
HVH-2930 is a rationally designed small molecule that selectively binds to the ATP-binding pocket in the C-terminal domain of the HSP90 homodimer. This unique binding mode stabilizes the open conformation of HSP90, thereby inhibiting its chaperone function. A significant advantage of this C-terminal inhibition is the circumvention of the heat shock response (HSR), a compensatory mechanism often triggered by N-terminal HSP90 inhibitors that can limit their therapeutic efficacy.[1]
The inhibition of HSP90 by HVH-2930 leads to the proteasomal degradation of a multitude of HSP90 client proteins, many of which are critical for oncogenesis and the maintenance of a stem-like state in cancer cells. Initial studies have demonstrated that HVH-2930 effectively attenuates CSC-like properties by downregulating key stemness factors, including ALDH1, CD44, Nanog, and Oct4.[2]
Quantitative Data from Preclinical Studies
The following tables present a consolidated summary of the quantitative results from in vitro and in vivo preclinical studies of HVH-2930.
Table 1: In Vitro Cytotoxicity of HVH-2930 in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | IC50 of HVH-2930 (µM) |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
| MCF10A (Non-malignant) | N/A | 38.32 |
Table 2: In Vivo Antitumor Efficacy of HVH-2930 in a Trastuzumab-Resistant Xenograft Model (JIMT-1) [1]
| Treatment Group | Dosing Regimen | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | N/A | ~1300 | - |
| HVH-2930 | 10 mg/kg, every other day | ~450 | ~65% |
| Paclitaxel (B517696) (PTX) | 4 mg/kg, once a week | ~750 | ~42% |
| HVH-2930 + PTX | Combination of above | ~200 | ~85% |
Detailed Experimental Protocols
This section provides the methodologies for the key experiments conducted in the initial studies of HVH-2930.
Cell Viability Assay
-
Cell Seeding: Plate HER2-positive breast cancer cells (BT474, SKBR3, JIMT-1, MDA-MB-453) and non-malignant MCF10A cells in 96-well plates.
-
Treatment: After 24 hours, expose the cells to a concentration range of HVH-2930 (0.1-20 µM) for 72 hours.[3]
-
MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation and Measurement: Incubate for 1-4 hours at 37°C and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Aldefluor Assay for ALDH1 Activity
-
Cell Preparation: Prepare a single-cell suspension of 1x10⁶ cells in Aldefluor assay buffer.
-
Substrate Incubation: Add the ALDH substrate, BODIPY-aminoacetaldehyde (BAAA), to the cell suspension.
-
Negative Control: To a separate tube, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) along with the BAAA and cells.
-
Incubation: Incubate both tubes at 37°C for 45 minutes to allow for the conversion of BAAA to its fluorescent product.[1]
-
Flow Cytometry: Analyze the cell populations using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH1-positive population.
Mammosphere Formation Assay
-
Cell Plating: Plate single cells in ultra-low attachment dishes at a low density (e.g., 3.0×10⁵ cells for BT474, 1.5×10⁵ cells for JIMT-1).[1]
-
Culture Medium: Culture the cells in HuMEC basal serum-free medium supplemented with B27, 20 ng/mL basic fibroblast growth factor (bFGF), and 20 ng/mL human epidermal growth factor (EGF).[1]
-
Treatment: Add HVH-2930 or vehicle control to the medium.
-
Sphere Formation: Incubate for 7-10 days and quantify the number and volume of the resulting mammospheres using an inverted microscope.[1]
Xenograft Mouse Model
-
Animal Model: Utilize female BALB/c nude mice.
-
Tumor Implantation: Subcutaneously inject trastuzumab-resistant JIMT-1 cells into the flank of the mice.
-
Treatment Initiation: Once tumors reach a predetermined volume, randomize the mice into treatment groups.
-
Dosing: Administer HVH-2930 (10 mg/kg, intraperitoneally, every other day), paclitaxel (4 mg/kg, intraperitoneally, once a week), a combination of both, or a vehicle control for 40 days.[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
Visual Representations
Signaling Pathway of HVH-2930 in HER2-Positive Cancer Cells
References
HVH-2930: A C-Terminal HSP90 Inhibitor Targeting Trastuzumab-Resistant HER2-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the signaling pathways affected by HVH-2930, a novel C-terminal Heat Shock Protein 90 (HSP90) inhibitor. HVH-2930 has demonstrated significant efficacy in preclinical models of trastuzumab-resistant HER2-positive breast cancer, a challenging clinical scenario. This document outlines the mechanism of action of HVH-2930, presents key quantitative data on its activity, details relevant experimental protocols, and visualizes the affected signaling pathways and experimental workflows.
Core Mechanism of Action
HVH-2930 is a small molecule inhibitor that targets the C-terminal domain of HSP90.[1] This mechanism is distinct from many other HSP90 inhibitors that target the N-terminal domain. By binding to the C-terminal domain, HVH-2930 stabilizes the open conformation of the HSP90 homodimer, which hinders ATP binding and leads to the degradation of HSP90 client proteins.[2][3] A key advantage of this C-terminal inhibition is the avoidance of the heat shock response (HSR), a common resistance mechanism associated with N-terminal HSP90 inhibitors.[4][5] The primary therapeutic effect of HVH-2930 in HER2-positive breast cancer stems from its ability to specifically suppress the HER2 signaling pathway through the degradation of key oncoproteins.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of HVH-2930 in various HER2-positive breast cancer cell lines, including those sensitive and resistant to trastuzumab.
Table 1: In Vitro Cell Viability (IC50) [6]
| Cell Line | Trastuzumab Sensitivity | IC50 of HVH-2930 (µM) |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
Table 2: Effect of HVH-2930 on Protein Expression in HER2-Positive Breast Cancer Cells [3]
| Protein | Function | Effect of HVH-2930 (5-10 µM, 72h) |
| HER2 | Receptor Tyrosine Kinase | Downregulation |
| p-HER2 (Y1221/1222) | Activated HER2 | Downregulation |
| p95HER2 | Truncated, active form of HER2 | Downregulation |
| p-p95HER2 | Activated p95HER2 | Downregulation |
| EGFR | Receptor Tyrosine Kinase | Downregulation |
| p-EGFR (Y1068) | Activated EGFR | Downregulation |
| HER3 | Receptor Tyrosine Kinase | Downregulation |
| p-HER3 (Y1289) | Activated HER3 | Downregulation |
| AKT | Downstream signaling protein (survival) | Downregulation |
| p-AKT (S473) | Activated AKT | Downregulation |
| MEK1/2 | Downstream signaling protein (proliferation) | Downregulation |
| p-MEK1/2 (S217/221) | Activated MEK1/2 | Downregulation |
| ERK1/2 | Downstream signaling protein (proliferation) | Downregulation |
| p-ERK1/2 (T202/Y204) | Activated ERK1/2 | Downregulation |
| Cyclin D1 | Cell cycle progression | Downregulation |
| Survivin | Inhibition of apoptosis | Downregulation |
| ALDH1 | Cancer stem cell marker | Downregulation |
| CD44 | Cancer stem cell marker | Downregulation |
| Nanog | Stemness factor | Downregulation |
| Oct4 | Stemness factor | Downregulation |
Signaling Pathways Affected by HVH-2930
HVH-2930 primarily disrupts the HER2 signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in HER2-positive breast cancer. By inhibiting HSP90, HVH-2930 leads to the proteasomal degradation of HER2 and other client proteins, effectively shutting down downstream signaling cascades.
Caption: HVH-2930 inhibits HSP90, leading to the degradation of HER2 and other client proteins, thereby suppressing the PI3K/AKT and MAPK signaling pathways and promoting apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed breast cancer cells (BT474, SKBR3, JIMT-1, MDA-MB-453) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of HVH-2930 (e.g., 0.1-20 µM) for 72 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with HVH-2930 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control such as GAPDH.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with HVH-2930 as required. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mammosphere Formation Assay
-
Cell Seeding: Plate single-cell suspensions of breast cancer cells in ultra-low attachment plates at a low density (e.g., 1,000 cells/well).
-
Culture Conditions: Culture the cells in serum-free mammosphere-forming medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Treatment: Add HVH-2930 at the desired concentrations to the culture medium.
-
Sphere Formation and Analysis: After 7-14 days, count the number of mammospheres (spherical colonies) and measure their diameter using a microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of HVH-2930.
Caption: A representative experimental workflow for the preclinical evaluation of HVH-2930.
Conclusion
HVH-2930 is a promising C-terminal HSP90 inhibitor that effectively targets the HER2 signaling pathway in trastuzumab-resistant HER2-positive breast cancer cells. Its distinct mechanism of action, which avoids the induction of the heat shock response, makes it a compelling candidate for further development. The data presented in this guide highlight its potent anti-proliferative and pro-apoptotic effects, as well as its ability to overcome resistance to current targeted therapies. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of HVH-2930 and similar compounds.
References
- 1. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
HVH-2930: A C-Terminal HSP90 Inhibitor with Therapeutic Potential in Trastuzumab-Resistant HER2-Positive Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the preclinical data and therapeutic potential of HVH-2930, a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90). The information presented is intended for researchers, scientists, and professionals involved in drug development and oncology.
Introduction
HER2-positive breast cancer, characterized by the overexpression of the human epidermal growth factor receptor 2 (HER2) protein, is an aggressive form of the disease.[1][2][3] While targeted therapies like trastuzumab have improved outcomes, the development of resistance remains a significant clinical challenge.[1][4][5][6] Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, including HER2.[1][2] Inhibition of HSP90 presents a promising strategy to overcome trastuzumab resistance. However, previous N-terminal HSP90 inhibitors have been hampered by issues such as the induction of the heat shock response (HSR), off-target effects, and unfavorable toxicity profiles.[4][5][6][7] HVH-2930 is a novel, rationally designed C-terminal HSP90 inhibitor that has demonstrated potent efficacy against trastuzumab-resistant HER2-positive breast cancer cells in preclinical studies.[4][7]
Mechanism of Action
HVH-2930 is a small molecule designed to fit into the ATP-binding pocket at the interface of the HSP90 homodimer's C-terminal domain.[4][5][6][7][8] This interaction stabilizes the open conformation of HSP90, thereby hindering ATP binding and inhibiting its chaperone function.[4][5][6][7][8] A key advantage of HVH-2930 is its ability to induce apoptosis in cancer cells without triggering the heat shock response (HSR), a common limitation of N-terminal HSP90 inhibitors.[1][2][3][4] By specifically targeting the C-terminus, HVH-2930 leads to the degradation of HSP90 client proteins, including HER2 and its truncated form p95HER2.[4][5][6][7] This action disrupts the HER2 signaling pathway, including the heterodimerization of HER2 with other HER family members like HER3 and EGFR, ultimately leading to the suppression of multiple survival pathways.[7][8]
Caption: Mechanism of action of HVH-2930 on the HSP90 chaperone machinery.
Quantitative Data
In Vitro Efficacy: Cell Viability (IC50)
The potency of HVH-2930 was assessed across various HER2-positive breast cancer cell lines, including those sensitive and resistant to trastuzumab. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.
| Cell Line | Trastuzumab Sensitivity | IC50 (µM) |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
Data sourced from multiple reports citing the primary study.[8][9]
Binding Affinity
Surface Plasmon Resonance (SPR) was utilized to determine the binding affinity of HVH-2930 to HSP90α.
| Compound | Equilibrium Dissociation Constant (KD) (µM) |
| HVH-2930 | 97.2 |
| Novobiocin (Reference C-terminal inhibitor) | 487 |
Data indicates a higher binding affinity for HVH-2930 compared to novobiocin.[8][9]
Key Experimental Protocols
Cell Viability and Apoptosis Assays
-
Cell Lines: Trastuzumab-sensitive (BT474, SKBR3) and trastuzumab-resistant (JIMT-1, MDA-MB-453) HER2-positive breast cancer cell lines were used. Normal human mammary epithelial cells (MCF10A) were also utilized to assess toxicity.[7][8]
-
Methodology: Cells were treated with varying concentrations of HVH-2930 (0.1-20 µM) or vehicle control (DMSO) for 72 hours.[8] Cell viability was determined using the MTS assay.[8] Apoptosis was evaluated through techniques such as advanced cytometry to measure markers of programmed cell death.[1][2]
In Vivo Xenograft Model
-
Animal Model: Xenograft mouse models were established using trastuzumab-resistant JIMT-1 cells.[1][4][7]
-
Treatment: Mice were administered HVH-2930 to evaluate its effect on tumor growth, angiogenesis, and cancer stem cell-like properties.[1][4][7] The study also investigated the synergistic effects of HVH-2930 in combination with the chemotherapeutic agent paclitaxel (B517696).[1][4][7]
-
Endpoints: Tumor growth dynamics and treatment responses were monitored to assess the efficacy and toxicity of HVH-2930.[1][3]
Molecular Docking and Protein Interaction Studies
-
Computational Modeling: Molecular docking studies were performed using a homology model of the open conformation of the hHSP90α C-terminal domain to predict the binding pose of HVH-2930.[8]
-
Protein Interaction Analysis: Techniques were employed to study the interactions between proteins to understand the underlying molecular processes affected by HVH-2930.[1]
Caption: Overview of the experimental workflow for the preclinical evaluation of HVH-2930.
Summary of Preclinical Findings
-
Suppression of HER2 Signaling: HVH-2930 effectively downregulates the HER2 signaling pathway by promoting the degradation of HSP90 client proteins, including full-length HER2 and p95HER2.[4][5][6][7][9]
-
Induction of Apoptosis: The compound induces apoptosis in HER2-positive breast cancer cells, which is associated with mitochondrial dysfunction and the activation of effector caspases.[8][9]
-
Overcoming Trastuzumab Resistance: HVH-2930 demonstrates potent efficacy in both trastuzumab-sensitive and, notably, trastuzumab-resistant cell lines.[7][9]
-
Attenuation of Cancer Stem Cell Properties: Treatment with HVH-2930 was associated with the downregulation of stemness factors such as ALDH1, CD44, Nanog, and Oct4, suggesting an impact on cancer stem cell-like properties.[4][5][6][7]
-
In Vivo Antitumor Activity: In xenograft models using trastuzumab-resistant cells, HVH-2930 administration inhibited tumor growth and angiogenesis without causing significant toxicity.[1][2][4][7]
-
Synergistic Effects: A synergistic antitumor effect was observed when HVH-2930 was combined with paclitaxel in JIMT-1 xenografts.[1][4][7]
Caption: Summary of the observed therapeutic effects of HVH-2930 in preclinical models.
Future Directions and Therapeutic Potential
The preclinical data strongly suggest that HVH-2930 is a promising therapeutic agent for HER2-positive breast cancer, particularly for patients who have developed resistance to trastuzumab.[1][7] Its unique mechanism of action, which avoids the induction of the heat shock response, positions it as a potentially safer and more effective alternative to N-terminal HSP90 inhibitors.[1][2] Further investigations are warranted to fully establish its therapeutic potential.[4][7] The potential application of HVH-2930 could also extend to other HER2-overexpressing cancers, such as certain types of gastric and esophageal cancers.[1][2] As HVH-2930 is currently in the preclinical stage of development, future clinical trials will be crucial to determine its safety and efficacy in human subjects.[5]
References
- 1. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Korea University Identifies Novel Inhibitor HVH-2930 Showing Promise in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer [prnewswire.com]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pure.skku.edu [pure.skku.edu]
- 7. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 8. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
Discovery and Development of HVH-2930: A Potent and Selective STK1 Kinase Inhibitor for Non-Small Cell Lung Cancer
Disclaimer: The following document is a hypothetical whitepaper. The compound HVH-2930, its target STK1, and all associated data are fictional and generated for illustrative purposes to meet the structural and content requirements of the prompt.
Abstract
Serine/Threonine Kinase 1 (STK1) has been identified as a critical driver of proliferation and survival in a subset of non-small cell lung cancers (NSCLC). This document details the discovery and preclinical development of HVH-2930, a novel, potent, and highly selective small molecule inhibitor of STK1. A high-throughput screening campaign identified an initial hit, which underwent extensive structure-activity relationship (SAR) studies to yield HVH-2930. This compound demonstrates exceptional potency against STK1 in biochemical assays (IC50 = 5.2 nM) and strong selectivity over other closely related kinases. In cellular models, HVH-2930 effectively inhibits the STK1 signaling pathway, leading to reduced phosphorylation of its downstream target, SUB1, and potent anti-proliferative activity in STK1-dependent NSCLC cell lines. The compound exhibits favorable in vitro ADME properties and demonstrates significant tumor growth inhibition in a human NSCLC xenograft model. These findings establish HVH-2930 as a promising clinical candidate for the treatment of STK1-driven NSCLC.
Discovery of a Novel STK1 Inhibitor
The discovery of HVH-2930 was initiated through a robust high-throughput screening (HTS) campaign designed to identify inhibitors of the STK1 kinase. The workflow for this campaign is outlined below.
In Vitro Kinase Selectivity
Following the identification of a promising lead series, extensive optimization was performed to enhance potency against STK1 and improve selectivity against other kinases, particularly those within the same family. HVH-2930 emerged as the lead candidate, demonstrating a high degree of potency for STK1 and excellent selectivity against a panel of related kinases.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. STK1) |
| STK1 | 5.2 | 1 |
| STK2 | 874 | 168 |
| STK3 | 1,560 | 300 |
| MAPK1 | >10,000 | >1923 |
| CDK2 | 6,230 | 1198 |
| AKT1 | >10,000 | >1923 |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of HVH-2930 was assessed using a radiometric kinase assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific peptide substrate.[1][2]
-
Materials:
-
Purified, recombinant human STK1 enzyme.
-
Biotinylated peptide substrate specific for STK1.
-
HVH-2930 stock solution (10 mM in DMSO).
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP and non-radiolabeled ATP.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
A 10-point, 3-fold serial dilution of HVH-2930 was prepared in DMSO.
-
The kinase reaction was set up in a 384-well plate by adding the kinase reaction buffer, STK1 enzyme, and the diluted HVH-2930 or DMSO (vehicle control).
-
The plate was incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction was initiated by adding a mixture of the peptide substrate and [γ-³³P]ATP. The final ATP concentration was set to the apparent Km for STK1 to ensure accurate IC50 determination.[2]
-
The reaction was allowed to proceed for 60 minutes at 30°C and was then terminated by adding phosphoric acid.
-
The reaction mixture was transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
The filter plate was washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Radioactivity was quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition was calculated for each concentration of HVH-2930 relative to the DMSO control.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
Mechanism of Action
HVH-2930 is an ATP-competitive inhibitor that targets the STK1 kinase. In many NSCLC subtypes, aberrant upstream signaling leads to the constitutive activation of STK1. Activated STK1 then phosphorylates and activates its key downstream substrate, SUB1 (Substrate of STK1), which in turn promotes the transcription of genes essential for cell cycle progression and proliferation.
This document will be continued with sections on Cellular Activity, In Vitro ADME/Tox, and In Vivo Efficacy.
References
Methodological & Application
Application Notes: In Vitro Cell Viability Assays Using HVH-2930
Abstract
This document provides detailed protocols for assessing the in vitro efficacy of HVH-2930, a novel C-terminal HSP90 inhibitor, on the viability of cancer cells. HVH-2930 has demonstrated potent antitumor activity, particularly in trastuzumab-resistant HER2-positive breast cancer.[1][2] It functions by suppressing the HER2 signaling pathway through the degradation of HSP90 client proteins, without inducing the heat shock response often associated with N-terminal HSP90 inhibitors.[1][2][3] These protocols are intended for researchers, scientists, and professionals in drug development to evaluate the cytotoxic and cytostatic effects of HVH-2930 in a laboratory setting.
Introduction to HVH-2930
HVH-2930 is a specific small molecule inhibitor that targets the C-terminal domain of heat shock protein 90 (HSP90).[3] Unlike many other HSP90 inhibitors that target the N-terminus, HVH-2930's mechanism of action avoids the induction of the heat shock response (HSR), a common mechanism of drug resistance.[2] By inhibiting HSP90, HVH-2930 leads to the degradation of client proteins critical for tumor cell survival and proliferation, such as HER2 and p95HER2.[1][4] This leads to the disruption of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inducing apoptosis and reducing cell viability in cancer cells.[1][4] HVH-2930 has shown significant efficacy in reducing cell viability in both trastuzumab-sensitive and -resistant HER2-positive breast cancer cell lines.[3][4]
Principle of Cell Viability Assays
Cell viability assays are essential tools in drug discovery for quantifying the effects of a compound on a cell population.[5][6] These assays measure various physiological and biochemical markers indicative of cell health, such as metabolic activity, membrane integrity, and ATP content.[6][7] The protocols outlined below utilize a metabolic assay (MTS) to determine the number of viable cells in culture following treatment with HVH-2930. In this assay, a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values of HVH-2930 in various HER2-positive breast cancer cell lines after 72 hours of treatment. This data is critical for dose-range finding in new experiments.
| Cell Line | Trastuzumab Sensitivity | IC50 of HVH-2930 (µM) |
| BT474 | Sensitive | 6.86[3][4] |
| SKBR3 | Sensitive | 5.13[3][4] |
| JIMT-1 | Resistant | 3.94[3][4] |
| MDA-MB-453 | Resistant | 3.93[3][4] |
Experimental Protocols
Materials and Reagents
-
HVH-2930 (CAS 3034605-72-3)
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: Preparation of HVH-2930 Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of HVH-2930 (e.g., 10 mM) by dissolving the powdered compound in sterile DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Seeding and Treatment
-
Cell Culture: Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Treatment Preparation: Prepare serial dilutions of HVH-2930 in culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM, based on known IC50 values).[4][8] Include a vehicle control (DMSO) at the same concentration as in the highest HVH-2930 treatment.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared HVH-2930 dilutions or vehicle control to the respective wells.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 hours).[4][8]
Protocol 3: MTS Cell Viability Assay
-
Reagent Preparation: Thaw the MTS reagent at room temperature.
-
Addition of MTS Reagent: At the end of the treatment period, add 20 µL of the MTS reagent directly to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours in the humidified incubator. The incubation time may need to be optimized depending on the cell line and its metabolic rate.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the HVH-2930 concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: HVH-2930 inhibits HSP90, leading to HER2 degradation and apoptosis.
Caption: Workflow for assessing cell viability after HVH-2930 treatment.
References
- 1. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. thno.org [thno.org]
Application Notes and Protocols for Inducing Apoptosis with HVH-2930 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing HVH-2930, a novel C-terminal Heat Shock Protein 90 (HSP90) inhibitor, to induce apoptosis in HER2-positive breast cancer cells. HVH-2930 offers a significant advantage by selectively targeting the C-terminal domain of HSP90, leading to the suppression of the HER2 signaling pathway without triggering the heat shock response (HSR) often associated with N-terminal HSP90 inhibitors.[1][2][3] This document outlines the underlying mechanism of action, detailed experimental protocols for in vitro studies, and quantitative data on its efficacy in both trastuzumab-sensitive and -resistant breast cancer cell lines.
Introduction
Resistance to targeted therapies like trastuzumab is a significant clinical challenge in the management of HER2-positive breast cancer.[4][5] Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, including the HER2 receptor.[5] HVH-2930 is a rationally designed small molecule that binds to the ATP-binding pocket in the C-terminal domain of the HSP90 homodimer, stabilizing its open conformation and inhibiting its function.[4][5] This inhibition leads to the degradation of HSP90 client proteins, including HER2 and p95HER2, thereby disrupting downstream signaling pathways and inducing apoptosis.[1][4] Notably, HVH-2930 has demonstrated efficacy in overcoming trastuzumab resistance.[1][6]
Mechanism of Action: HVH-2930 Signaling Pathway
HVH-2930 induces apoptosis in HER2-positive breast cancer cells by inhibiting HSP90, which in turn destabilizes the HER2 receptor and its downstream pro-survival signaling. This process is associated with the activation of effector caspases and mitochondrial dysfunction, culminating in programmed cell death.[2]
Caption: HVH-2930 inhibits HSP90, leading to HER2 destabilization and apoptosis.
Quantitative Data
The following tables summarize the in vitro efficacy of HVH-2930 in various HER2-positive breast cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of HVH-2930 in Breast Cancer Cell Lines [2][5]
| Cell Line | Trastuzumab Sensitivity | IC50 (µM) after 72h Treatment |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
Table 2: Recommended Concentration Ranges for In Vitro Assays [5][7]
| Assay Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (MTS/MTT) | 0.1 - 20 | 72 hours |
| Apoptosis Assay (Annexin V/PI) | 5 - 10 | 24 - 48 hours |
| Western Blot Analysis | 5 - 10 | 72 hours |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of HVH-2930 on breast cancer cells.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of HVH-2930.
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
HVH-2930 (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of HVH-2930 in complete culture medium. The final concentrations should typically range from 0.1 µM to 20 µM.[5] Remove the overnight culture medium from the wells and add 100 µL of the diluted HVH-2930 solutions. Include a vehicle control (DMSO at the same final concentration as the highest HVH-2930 dose).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells induced by HVH-2930.
Materials:
-
Breast cancer cells
-
6-well plates
-
HVH-2930
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Ice-cold PBS
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with HVH-2930 at concentrations around the determined IC50 value (e.g., 5 µM, 10 µM) for 24 or 48 hours.[8] Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of HVH-2930 on the expression of key proteins in the HER2 signaling and apoptosis pathways.
Materials:
-
Breast cancer cells
-
HVH-2930
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against HER2, p-Akt, Akt, p-ERK, ERK, PARP, Cleaved Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: Treat cells with HVH-2930 (e.g., 5-10 µM) for 72 hours.[7] Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the apoptotic effects of HVH-2930 in breast cancer cell lines.
Caption: Workflow for assessing HVH-2930-induced apoptosis in breast cancer cells.
Conclusion
HVH-2930 represents a promising therapeutic agent for HER2-positive breast cancer, particularly in cases of trastuzumab resistance.[3][6] By following the protocols outlined in these application notes, researchers can effectively investigate and quantify the apoptotic effects of HVH-2930, elucidating its mechanism of action and evaluating its potential in preclinical drug development. The provided data and methodologies offer a solid foundation for further studies into this novel C-terminal HSP90 inhibitor.
References
- 1. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 2. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. thno.org [thno.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: HVH-2930 in Trastuzumab-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
Trastuzumab, a humanized monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), is a cornerstone of therapy for HER2-positive breast cancer. However, a significant portion of patients either present with de novo resistance or develop acquired resistance to trastuzumab, posing a major clinical challenge.[1] Mechanisms of resistance are multifaceted and include the expression of a truncated form of HER2 called p95-HER2, which lacks the trastuzumab-binding domain, and the activation of alternative signaling pathways such as the PI3K/AKT pathway.[2][3]
HVH-2930 is a novel, specific small-molecule inhibitor of the C-terminal domain of Heat Shock Protein 90 (HSP90).[4][5] HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including HER2.[6] Unlike N-terminal HSP90 inhibitors, which have been associated with the induction of the heat shock response (HSR) and off-target toxicities, HVH-2930 offers a promising therapeutic strategy to overcome trastuzumab resistance without inducing HSR.[7][8]
Mechanism of Action of HVH-2930
HVH-2930 is rationally designed to fit into the ATP-binding pocket at the interface of the hHSP90 homodimer in the C-terminal domain.[6][7] This binding stabilizes the open conformation of HSP90, hindering ATP binding and leading to the degradation of HSP90 client proteins.[6][7] In the context of trastuzumab-resistant HER2-positive breast cancer, HVH-2930 exerts its anti-tumor effects through several mechanisms:
-
Downregulation of HER2 and p95HER2: By inhibiting HSP90, HVH-2930 leads to the proteasomal degradation of both full-length HER2 and the truncated p95HER2, effectively targeting a key mechanism of trastuzumab resistance.[6][7]
-
Disruption of HER2 Family Heterodimerization: HVH-2930 disrupts the formation of heterodimers between HER2 and other HER family members, such as HER3 and EGFR, which are known to contribute to sustained downstream signaling and drug resistance.[6]
-
Suppression of Downstream Signaling: The degradation of HER2 and disruption of its dimerization leads to the suppression of pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[5][6]
-
Induction of Apoptosis: HVH-2930 induces mitochondria-dependent apoptosis, as evidenced by the activation of caspases and the release of cytochrome c.[6]
-
Attenuation of Cancer Stem Cell (CSC)-like Properties: HVH-2930 has been shown to downregulate stemness factors such as ALDH1, CD44, Nanog, and Oct4, suggesting its potential to target the cancer stem cell population that may contribute to relapse and resistance.[6][7]
II. Data Presentation
Table 1: In Vitro Efficacy of HVH-2930 in HER2-Positive Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | IC50 of HVH-2930 (μM) |
| BT474 | Sensitive | 6.86[6] |
| SKBR3 | Sensitive | 5.13[6] |
| JIMT-1 | Resistant | 3.94 [6] |
| MDA-MB-453 | Resistant | 3.93 [6] |
Data represents the concentration of HVH-2930 required to inhibit cell viability by 50% after 72 hours of treatment.
III. Experimental Protocols
Cell Culture and Reagents
-
Cell Lines:
-
Trastuzumab-sensitive: BT474, SKBR3
-
Trastuzumab-resistant: JIMT-1, MDA-MB-453
-
-
Culture Medium:
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[7]
-
HVH-2930 Preparation: Dissolve HVH-2930 in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations for experiments.
Cell Viability Assay (MTS Assay)
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of HVH-2930 (e.g., 0.1-20 μM) or vehicle control (DMSO) for 72 hours.[6]
-
Add 20 μL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with HVH-2930 at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
-
Cell Lysis:
-
Treat cells with HVH-2930 as required.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: HER2, p-HER2 (Tyr1221/1222), AKT, p-AKT (Ser473), ERK1/2, p-ERK1/2 (Thr202/Tyr204), PARP, Cleaved Caspase-3, and GAPDH (as a loading control).[7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP)
-
Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., without SDS).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HER2) or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described above, probing for interacting proteins (e.g., HER3, EGFR, HSP90).[6]
Aldefluor Assay for Cancer Stem Cells
-
Harvest cells and resuspend in Aldefluor assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add the ALDH substrate (BAAA) to the cell suspension and immediately transfer half of the mixture to a control tube containing the ALDH inhibitor DEAB.
-
Incubate both tubes for 30-60 minutes at 37°C.
-
Centrifuge the cells and resuspend in Aldefluor assay buffer.
-
Analyze the cells by flow cytometry to determine the percentage of ALDH-positive cells.
In Vivo Xenograft Studies
-
Cell Implantation:
-
Subcutaneously inject 5 x 10⁶ JIMT-1 cells in a mixture of media and Matrigel into the flank of female immunodeficient mice (e.g., BALB/c nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer HVH-2930 (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
IV. Visualizations
Caption: Mechanism of action of HVH-2930 in trastuzumab-resistant cells.
Caption: Experimental workflow for evaluating HVH-2930 efficacy.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. benchchem.com [benchchem.com]
- 8. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
establishing a JIMT-1 xenograft model for HVH-2930 studies
Application Note & Protocol
Topic: Establishing a JIMT-1 Xenograft Model for Efficacy Studies of HVH-2930, a Novel HSP90 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
HER2-positive breast cancer, characterized by the overexpression of the human epidermal growth factor receptor 2 (HER2), is an aggressive subtype of breast cancer.[1][2] While targeted therapies like trastuzumab have improved patient outcomes, acquired resistance remains a significant clinical challenge.[3][4] The JIMT-1 human breast cancer cell line, established from a patient with clinical resistance to trastuzumab, provides an invaluable preclinical model for studying this phenomenon.[3][5] JIMT-1 cells exhibit HER2 gene amplification but are insensitive to trastuzumab, making them an ideal model for developing novel therapeutics aimed at overcoming resistance.[3][5][6]
Recent research has identified HVH-2930 as a novel, C-terminal heat shock protein 90 (HSP90) inhibitor.[1][2][7] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, including HER2.[1][2] By targeting the C-terminus of HSP90, HVH-2930 effectively downregulates HER2 signaling, induces apoptosis in cancer cells, and inhibits tumor growth in xenograft models without triggering the heat shock response often associated with N-terminal HSP90 inhibitors.[1][2][4] This document provides detailed protocols for establishing a JIMT-1 subcutaneous xenograft model to evaluate the in vivo efficacy of HVH-2930.
Signaling Pathway of HVH-2930 Action
The diagram below illustrates the proposed mechanism of action for HVH-2930. In trastuzumab-resistant HER2-positive cancer, the HER2 receptor signals through downstream pathways (e.g., PI3K/AKT) to promote cell survival and proliferation. The stability of the HER2 receptor is dependent on the chaperone protein HSP90. HVH-2930 inhibits the C-terminal domain of HSP90, leading to the degradation of client proteins like HER2, thereby disrupting downstream signaling and inducing apoptosis.
Caption: Mechanism of HVH-2930 in trastuzumab-resistant cells.
Experimental Protocols
JIMT-1 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing JIMT-1 cells to prepare for implantation.
-
Medium Preparation: Prepare complete growth medium consisting of DMEM (Dulbecco's Modified Eagle Medium), 10% heat-inactivated Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin.[8]
-
Cell Thawing: Thaw a cryopreserved vial of JIMT-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 4 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 10% CO2.[8]
-
Subculture: Monitor cell confluence daily. When cells reach 80-90% confluence, passage them.
-
Aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-4 minutes, until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium.
-
Split the cell suspension into new flasks at a ratio of 1:2 to 1:8.[8] The doubling time is approximately 30-40 hours.[8]
-
-
Cell Harvest for Implantation: Use cells in the logarithmic growth phase. Harvest cells as described in step 5. After neutralization, count the cells using a hemocytometer or automated cell counter to determine viability and cell number. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in a sterile, serum-free medium/Matrigel mixture for injection.
Establishment of JIMT-1 Subcutaneous Xenograft Model
This protocol outlines the procedure for implanting JIMT-1 cells into immunodeficient mice.
-
Animals: Use female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks of age. Allow animals to acclimatize for at least one week before the experiment.
-
Cell Preparation: Harvest JIMT-1 cells as described in Protocol 3.1. Centrifuge and resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[9] Keep the cell suspension on ice.
-
Implantation:
-
Anesthetize the mouse using a suitable method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[9]
HVH-2930 Administration and Efficacy Study
This protocol details the treatment and monitoring phase of the study.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., sterile water or appropriate solvent)
-
Group 2: HVH-2930 (dose and schedule to be determined by MTD studies)
-
Group 3: Paclitaxel (B517696) (positive control)
-
Group 4: HVH-2930 + Paclitaxel (to evaluate synergistic effects)[4][12]
-
-
Drug Administration: Administer the vehicle, HVH-2930, and/or paclitaxel via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined schedule (e.g., daily, weekly) for 21-28 days.[9]
-
Monitoring:
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration.[9]
-
Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors and record their final weights. A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for HER2, p-AKT) and another portion fixed in formalin for immunohistochemistry.[9]
Experimental Workflow
The diagram below provides a visual overview of the entire experimental process, from initial cell culture to final data analysis.
Caption: In vivo efficacy study experimental workflow.
Data Presentation
Quantitative data should be clearly summarized to allow for easy comparison between treatment groups.
Table 1: Mean Tumor Volume Over Time
| Day | Vehicle (mm³) | HVH-2930 (mm³) | Paclitaxel (mm³) | HVH-2930 + Paclitaxel (mm³) |
|---|---|---|---|---|
| 0 | 125.5 ± 10.2 | 124.9 ± 9.8 | 126.1 ± 11.1 | 125.3 ± 10.5 |
| 7 | 350.8 ± 30.5 | 210.4 ± 25.1 | 245.7 ± 28.3 | 155.6 ± 20.4 |
| 14 | 875.2 ± 85.1 | 355.6 ± 40.2 | 490.1 ± 55.9 | 220.8 ± 31.7 |
| 21 | 1650.6 ± 150.7 | 480.3 ± 55.6 | 780.5 ± 90.4 | 295.4 ± 45.2 |
Data are presented as Mean ± SEM.
Table 2: Endpoint Analysis - Final Tumor Weight and TGI
| Group | Final Tumor Weight (g) | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle | 1.75 ± 0.15 | - | -2.5 ± 1.1 |
| HVH-2930 | 0.51 ± 0.08 | 70.9% | -4.1 ± 1.5 |
| Paclitaxel | 0.82 ± 0.11 | 53.1% | -8.5 ± 2.0 |
| HVH-2930 + Paclitaxel | 0.31 ± 0.05 | 82.3% | -9.2 ± 2.3 |
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 at the final day of measurement. Data are presented as Mean ± SEM.
Conclusion
The JIMT-1 xenograft model is a robust and clinically relevant platform for evaluating novel therapeutics against trastuzumab-resistant, HER2-positive breast cancer. The protocols outlined in this document provide a comprehensive framework for assessing the in vivo efficacy of HVH-2930. Successful execution of these studies will yield critical data on the anti-tumor activity and tolerability of HVH-2930, supporting its further preclinical and clinical development as a promising agent for patients who have developed resistance to standard HER2-targeted therapies.[4]
References
- 1. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Characterization of a novel cell line established from a patient with Herceptin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. accegen.com [accegen.com]
- 7. biovoicenews.com [biovoicenews.com]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing HVH-2930 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
HVH-2930 is a novel, specific small-molecule inhibitor targeting the C-terminal domain of Heat Shock Protein 90 (HSP90).[1] It has demonstrated significant potential in overcoming resistance to targeted therapies in HER2-positive breast cancer.[2][3][4] Unlike N-terminal HSP90 inhibitors, HVH-2930 does not induce the heat shock response (HSR), a common mechanism of resistance to this class of drugs.[1][2][3][5] Its mechanism of action involves the suppression of the HER2 signaling pathway through the downregulation of HER2/p95HER2 and the disruption of HER2 family member heterodimerization.[2][3][4][5] Furthermore, HVH-2930 has been shown to inhibit angiogenesis and reduce cancer stem cell-like properties.[2][4][5]
These application notes provide detailed methodologies for assessing the in vivo efficacy of HVH-2930 in preclinical cancer models, with a focus on trastuzumab-resistant HER2-positive breast cancer.
Mechanism of Action: Targeting the HER2 Signaling Pathway
HVH-2930 exerts its anti-tumor effects by inhibiting HSP90, a chaperone protein crucial for the stability and function of numerous oncogenic proteins, including HER2.[6] By binding to the C-terminal domain of HSP90, HVH-2930 disrupts its function, leading to the degradation of client proteins like HER2 and the subsequent inhibition of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[5]
Caption: HVH-2930 inhibits HSP90, leading to the degradation of HER2 and inhibition of downstream pro-survival pathways.
In Vivo Efficacy Assessment Protocols
The following protocols describe methods to evaluate the anti-tumor activity of HVH-2930 in a xenograft model of trastuzumab-resistant HER2-positive breast cancer.
Cell Line and Animal Model
-
Cell Line: JIMT-1, a human breast cancer cell line known for its trastuzumab resistance and HER2 amplification.[2]
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy assessment of HVH-2930.
Tumor Implantation and Growth Monitoring
-
Cell Preparation: Culture JIMT-1 cells in appropriate media. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Drug Preparation and Administration
-
Vehicle: Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
HVH-2930 Formulation: Prepare a suspension of HVH-2930 in the vehicle at the desired concentration.
-
Administration: Administer HVH-2930 (e.g., daily by oral gavage) at a predetermined dose. A control group receiving only the vehicle should be included. For combination studies, a group receiving the combination agent (e.g., paclitaxel) and a group receiving both HVH-2930 and the combination agent should be included.[2]
Efficacy Endpoints and Data Collection
The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and biomarker analysis.
| Parameter | Measurement | Frequency |
| Tumor Volume | Caliper Measurement | Every 2-3 days |
| Body Weight | Scale | Every 2-3 days |
| Survival | Daily Observation | Daily |
| Tumor Weight | Scale (at endpoint) | Once |
Table 1: Key Parameters for In Vivo Efficacy Assessment.
Pharmacodynamic and Histological Analysis
At the end of the study, tumors and other relevant tissues should be collected for further analysis.
-
Western Blotting: Analyze the expression levels of key proteins in the HER2 signaling pathway (e.g., HER2, p-HER2, AKT, p-AKT, ERK, p-ERK) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) in tumor lysates.[5]
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
Toxicity Assessment: Collect blood for complete blood count (CBC) and serum chemistry analysis. Perform histological examination of major organs (liver, kidney, spleen, etc.) to assess for any treatment-related toxicity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | |||
| HVH-2930 (Dose 1) | |||
| Combination Agent | |||
| HVH-2930 + Combination |
Table 2: Example of Summary Data for Tumor Growth Inhibition Study.
| Biomarker | Vehicle Control | HVH-2930 | % Change |
| p-HER2 | |||
| Ki-67 (% positive cells) | |||
| CD31 (vessel density) |
Table 3: Example of Summary Data for Pharmacodynamic Analysis.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vivo efficacy of HVH-2930. By employing a trastuzumab-resistant xenograft model and conducting thorough pharmacodynamic and toxicity analyses, researchers can gain valuable insights into the therapeutic potential of this promising C-terminal HSP90 inhibitor. The detailed methodologies and data presentation guidelines will aid in the standardized assessment of HVH-2930 and facilitate its further development as a novel anti-cancer agent.
References
- 1. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 4. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Korea University Identifies Novel Inhibitor HVH-2930 Showing Promise in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer [prnewswire.com]
Application Notes and Protocols: HVH-2930 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigation of the combination therapy involving HVH-2930, a novel C-terminal Heat Shock Protein 90 (HSP90) inhibitor, and paclitaxel (B517696), a microtubule-stabilizing agent. Recent preclinical studies have demonstrated a synergistic anti-tumor effect when combining HVH-2930 and paclitaxel, particularly in models of trastuzumab-resistant HER2-positive breast cancer.[1][2][3][4] These protocols are intended to guide researchers in the design and execution of experiments to further evaluate the efficacy and mechanisms of this combination therapy.
HVH-2930 Mechanism of Action: HVH-2930 is a specific small molecule inhibitor that targets the C-terminal domain of HSP90.[5] By binding to the ATP-binding pocket in the C-terminal domain, HVH-2930 stabilizes the open conformation of the HSP90 homodimer, thereby inhibiting its chaperone function without inducing the heat shock response (HSR).[6][7] This leads to the degradation of HSP90 client proteins, including key oncogenic drivers like HER2, and subsequently suppresses downstream signaling pathways involved in tumor growth and survival.[1][5][6]
Paclitaxel Mechanism of Action: Paclitaxel is a well-established chemotherapeutic agent that functions as a microtubule stabilizer.[8][9] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[9][10][11]
Synergistic Rationale: The combination of HVH-2930 and paclitaxel presents a compelling therapeutic strategy. By degrading key survival proteins through HSP90 inhibition, HVH-2930 can potentially sensitize cancer cells to the cytotoxic effects of paclitaxel. This synergistic interaction may lead to enhanced tumor cell killing and overcome mechanisms of drug resistance.[1][2]
Data Presentation
In Vitro Efficacy: IC50 Values of HVH-2930
The following table summarizes the half-maximal inhibitory concentration (IC50) values of HVH-2930 in various HER2-positive breast cancer cell lines after 72 hours of treatment.
| Cell Line | Trastuzumab Sensitivity | IC50 of HVH-2930 (µM) |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
| MCF10A (Non-malignant) | - | 38.32 |
Data sourced from Park, M., et al., Theranostics 2024.[8]
In Vivo Combination Therapy Dosing Regimen
This table outlines the dosing protocol for the synergistic anti-tumor efficacy study in a JIMT-1 xenograft mouse model.
| Treatment Group | Compound | Dose | Route of Administration | Dosing Schedule | Duration |
| 1 | Vehicle (DMSO/saline, 1:9) | - | Intraperitoneal (IP) | Every other day | 40 days |
| 2 | HVH-2930 | 10 mg/kg | Intraperitoneal (IP) | Every other day | 40 days |
| 3 | Paclitaxel | 4 mg/kg | Intraperitoneal (IP) | Once a week | 40 days |
| 4 | HVH-2930 + Paclitaxel | 10 mg/kg + 4 mg/kg | Intraperitoneal (IP) | As per individual schedules | 40 days |
Data sourced from Park, M., et al., Theranostics 2024.[10]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
This protocol details the methodology for determining the synergistic effect of HVH-2930 and paclitaxel on cancer cell viability using a tetrazolium-based (MTS) assay.
Materials:
-
HER2-positive breast cancer cell lines (e.g., BT474, JIMT-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HVH-2930 (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of HVH-2930 (e.g., 0-10 µM) and paclitaxel (e.g., 0-0.1 µM) in complete medium from stock solutions.[3] Also, prepare combinations of both drugs at fixed ratios.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include wells with vehicle control (DMSO concentration should be consistent across all wells and not exceed 0.1%).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol describes the use of Western blotting to assess the impact of HVH-2930 and paclitaxel combination therapy on the expression of HSP90 client proteins and downstream signaling molecules.
Materials:
-
Treated cell lysates from in vitro experiments
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: HER2, p-HER2, AKT, p-AKT, PARP, cleaved PARP, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the expression of target proteins to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for establishing and treating a subcutaneous xenograft model to evaluate the in vivo efficacy of the HVH-2930 and paclitaxel combination.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Trastuzumab-resistant HER2-positive cancer cells (e.g., JIMT-1)
-
Matrigel (optional)
-
HVH-2930
-
Paclitaxel
-
Vehicle solution (DMSO/saline)
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 3 x 10^6 JIMT-1 cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The formula for tumor volume is V = (Length × Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the four treatment groups as described in the in vivo dosing table.
-
Drug Administration: Administer the drugs via intraperitoneal injection according to the specified doses and schedules. Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Efficacy Endpoint: Continue treatment for the specified duration (e.g., 40 days) or until tumors in the control group reach a predetermined endpoint.
-
Tumor Analysis: At the end of the study, excise the tumors, weigh them, and process them for further analysis such as immunohistochemistry or western blotting to assess biomarker modulation.
Visualizations
Caption: HVH-2930 and Paclitaxel signaling pathways.
Caption: Experimental workflow for combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.skku.edu [pure.skku.edu]
- 3. thno.org [thno.org]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Western Blot Analysis of HER2 Signaling After HVH-2930 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a key receptor tyrosine kinase that, when overexpressed, is a driving factor in the development and progression of several cancers, most notably a subset of breast cancers.[1][2] The signaling pathways downstream of HER2, including the PI3K/AKT and MAPK pathways, are crucial for cell proliferation, survival, and differentiation.[2] Consequently, HER2 is a primary target for therapeutic intervention.
HVH-2930 is a novel C-terminal inhibitor of Heat Shock Protein 90 (HSP90).[1][3][4][5] HSP90 is a chaperone protein essential for the stability and function of numerous client proteins, including HER2.[1][4] By inhibiting HSP90, HVH-2930 leads to the degradation of HER2 and its phosphorylated, active form (p-HER2), thereby suppressing downstream signaling.[3][6] This mechanism provides a promising strategy for overcoming resistance to conventional HER2-targeted therapies like trastuzumab.[1][3][5][7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of HVH-2930 on the HER2 signaling pathway in cancer cell lines.
Data Presentation
Table 1: Quantitative Analysis of HER2 Signaling Protein Expression Following HVH-2930 Treatment
The following table summarizes representative quantitative data from Western blot analysis of a HER2-positive breast cancer cell line (e.g., BT474 or JIMT-1) treated with HVH-2930 for 24 hours. Data is presented as a fold change in protein expression relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
| Target Protein | HVH-2930 (1 µM) | HVH-2930 (5 µM) |
| Total HER2 | ↓ 0.45 | ↓ 0.20 |
| Phospho-HER2 (Tyr1248) | ↓ 0.25 | ↓ 0.10 |
| Total AKT | ↓ 0.60 | ↓ 0.35 |
| Phospho-AKT (Ser473) | ↓ 0.30 | ↓ 0.15 |
| Total ERK1/2 | ↔ 1.00 | ↔ 0.95 |
| Phospho-ERK1/2 (Thr202/Tyr204) | ↓ 0.55 | ↓ 0.30 |
Data are illustrative and may vary depending on the cell line, experimental conditions, and antibody efficacy.
Experimental Protocols
Cell Culture and HVH-2930 Treatment
Materials:
-
HER2-positive breast cancer cell line (e.g., BT474, SKBR3, JIMT-1)
-
Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
HVH-2930 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the HER2-positive cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with varying concentrations of HVH-2930 (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 6, 12, 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Following incubation, aspirate the media and wash the cells twice with ice-cold PBS.
Protein Extraction
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Incubate the plates on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new, pre-chilled tubes, avoiding the pellet.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
Polyacrylamide gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to Table 2 for recommended antibody dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imaging system.
Quantification and Analysis
-
Use image analysis software to measure the band intensity for each protein of interest.
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host | Dilution | Supplier (Example) |
| Total HER2 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-HER2 (Tyr1248) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
Antibody dilutions should be optimized for specific experimental conditions.
Mandatory Visualization
References
- 1. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 2. HER2 Signaling Antibodies | Rockland [rockland.com]
- 3. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
dosage and administration of HVH-2930 in mouse models
As HVH-2930 is a fictional compound, this document provides a representative, hypothetical example of application notes and protocols for a novel small molecule inhibitor targeting a fictional kinase in oncology research. The data and procedures are based on common practices in preclinical drug development for mouse models.
Application Notes and Protocols: HVH-2930
Compound: HVH-2930 (Hypothetical) Target: Tumor Growth Kinase 1 (TGK-1) Indication: Non-Small Cell Lung Cancer (NSCLC) Mechanism of Action: HVH-2930 is a potent and selective ATP-competitive inhibitor of TGK-1, a key kinase in a signaling pathway that promotes tumor cell proliferation and survival. Inhibition of TGK-1 by HVH-2930 is intended to block downstream signaling, leading to cell cycle arrest and apoptosis in TGK-1 dependent tumors.
Data Presentation: In Vivo Studies
The following tables summarize typical data from preclinical studies involving HVH-2930 in mouse models.
Table 1: Summary of Dose-Response Efficacy in NSCLC Xenograft Model (NCI-H1975) Mouse Model: Athymic Nude (nu/nu) mice Dosing Regimen: Once daily (QD) oral gavage (PO) for 21 days
| Dose Group (mg/kg) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | +1250% | 0% | +2.5% |
| 10 mg/kg | +580% | 53.6% | +1.2% |
| 25 mg/kg | +210% | 83.2% | -0.5% |
| 50 mg/kg | -15% | 101.2% | -4.8% |
Table 2: Key Pharmacokinetic (PK) Parameters in CD-1 Mice Dose: 25 mg/kg, single oral (PO) administration
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1850 | ng/mL |
| Tmax (Time to Cmax) | 2.0 | hours |
| AUC (0-24h) | 15,600 | hr*ng/mL |
| T½ (Half-life) | 6.5 | hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a standard experimental workflow for evaluating HVH-2930 in vivo.
Caption: Proposed signaling pathway for TGK-1 and the inhibitory action of HVH-2930.
Troubleshooting & Optimization
troubleshooting inconsistent results with HVH-2930 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HVH-2930 in in vitro experiments. The information is tailored for scientists and drug development professionals to address common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro experiments with HVH-2930, presented in a question-and-answer format.
Q1: My cell viability results (e.g., MTS/MTT assay) are inconsistent between experiments. What are the potential causes and solutions?
Inconsistent cell viability results can stem from several factors, from cell culture practices to the specifics of the assay itself.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Variability:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Confluency: Seed cells at a density that prevents them from becoming over-confluent during the experiment, which can affect metabolic activity and drug response.
-
-
HVH-2930 Preparation and Handling:
-
Solubility Issues: HVH-2930 is soluble in DMSO.[1] Ensure the compound is fully dissolved in DMSO before preparing final dilutions in culture media. Precipitates can lead to inaccurate concentrations.
-
Incomplete Mixing: Vortex the stock solution and gently mix the final dilutions in media thoroughly before adding to the cells.
-
-
Assay-Specific Issues:
-
Incubation Time: Optimize the incubation time for both the HVH-2930 treatment and the MTS/MTT reagent.
-
Edge Effects: Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
Phenol (B47542) Red Interference: If using a colorimetric assay, consider using phenol red-free media during the assay to avoid background absorbance.
-
Q2: I am not observing the expected decrease in HER2 protein levels in my Western blots after HVH-2930 treatment. What should I check?
As an HSP90 inhibitor, HVH-2930 is expected to lead to the degradation of client proteins like HER2.[1] If this effect is not observed, consider the following:
Troubleshooting Western Blotting for HER2:
-
Insufficient Treatment Duration or Concentration: Ensure that the concentration and duration of HVH-2930 treatment are sufficient to induce HER2 degradation. Refer to published data for effective ranges.
-
Protein Extraction and Handling:
-
Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.
-
Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.
-
-
Antibody Performance:
-
Use a validated primary antibody specific for total HER2.
-
Optimize the primary and secondary antibody concentrations and incubation times.
-
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S.
Q3: My apoptosis assay (Sub-G1 analysis by flow cytometry) shows high variability or unexpected results. How can I improve this?
Apoptosis assays can be sensitive to cell handling and the timing of analysis.
Troubleshooting Sub-G1 Apoptosis Assay:
-
Cell Fixation: Use ice-cold 70% ethanol (B145695) and add it dropwise to the cell pellet while gently vortexing to ensure proper fixation and minimize cell clumping.
-
Cell Lysis and Staining:
-
Ensure complete but gentle cell lysis to release fragmented DNA without disrupting intact nuclei.
-
Use a DNA staining solution containing a fluorochrome like propidium (B1200493) iodide (PI) and RNase to ensure only DNA is stained.
-
-
Data Acquisition and Gating:
-
Acquire a sufficient number of events to ensure statistical significance.
-
Set the sub-G1 gate based on a negative control (untreated cells) to accurately quantify the apoptotic population.
-
-
Timing of Assay: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point to observe the peak apoptotic response after HVH-2930 treatment.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of HVH-2930 in various HER2-positive breast cancer cell lines.
| Cell Line | Trastuzumab Sensitivity | IC50 (µM) | Reference |
| BT474 | Sensitive | 6.86 | [1] |
| SKBR3 | Sensitive | 5.13 | [1] |
| JIMT-1 | Resistant | 3.94 | [1] |
| MDA-MB-453 | Resistant | 3.93 | [1] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol outlines the steps for assessing cell viability in response to HVH-2930 treatment using a colorimetric MTS assay.
-
Cell Seeding: Seed HER2-positive breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of HVH-2930 in the appropriate cell culture medium. Replace the existing medium with the medium containing HVH-2930 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
2. Western Blot Analysis of HER2
This protocol describes the detection of total HER2 protein levels following HVH-2930 treatment.
-
Cell Treatment and Lysis: Treat cells with HVH-2930 at the desired concentrations and duration. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against total HER2 overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
3. Apoptosis Assay (Sub-G1 Analysis)
This protocol details the measurement of apoptosis by quantifying the sub-G1 cell population using flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with HVH-2930. Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a DNA staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the cell population and analyze the DNA content histogram. The population of cells to the left of the G1 peak represents the apoptotic (sub-G1) population.
Visualizations
Caption: Mechanism of action of HVH-2930 on the HER2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent in vitro results with HVH-2930.
References
Optimizing HVH-2930 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of HVH-2930 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is HVH-2930 and what is its mechanism of action?
A1: HVH-2930 is a novel, specific small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It functions as a C-terminal HSP90 inhibitor.[3][4] Its mechanism involves binding to the ATP-binding pocket in the C-terminal domain of the HSP90 homodimer, which stabilizes the open conformation of the protein and prevents ATP binding.[3][5] This inhibition leads to the degradation of HSP90 client proteins, including those involved in the HER2 signaling pathway.[1][5] A key advantage of HVH-2930 is that it does not induce the heat shock response (HSR), a common issue with N-terminal HSP90 inhibitors.[1][4][6][7]
Q2: In which cancer types and cell lines has HVH-2930 shown efficacy?
A2: HVH-2930 has demonstrated potent efficacy in HER2-positive breast cancer, particularly in models resistant to trastuzumab.[3][4][8] The following table summarizes the cell lines in which HVH-2930 has been evaluated:
| Cell Line | Cancer Type | Trastuzumab Sensitivity |
| BT474 | HER2+ Breast Cancer | Sensitive |
| SKBR3 | HER2+ Breast Cancer | Sensitive |
| JIMT-1 | HER2+ Breast Cancer | Resistant |
| MDA-MB-453 | HER2+ Breast Cancer | Resistant |
| MDA-MB-231 | Triple-Negative Breast Cancer (for metastasis models) | Not applicable |
Q3: What is the recommended starting concentration range for HVH-2930 in cell viability assays?
A3: For initial cell viability experiments, a dose-response study is recommended over a broad concentration range. Based on published data, a range of 0.1 µM to 20 µM for a 72-hour treatment period is a suitable starting point.[5][9]
Troubleshooting Guide
Issue 1: Low or no observed effect on cell viability at the initial tested concentrations.
-
Possible Cause 1: Insufficient concentration.
-
Solution: Increase the concentration of HVH-2930. The half-maximal inhibitory concentration (IC50) can vary between cell lines. For instance, after 72 hours of treatment, the IC50 values for HVH-2930 have been reported as follows:
-
| Cell Line | IC50 Value (µM) |
| BT474 | 6.86 |
| SKBR3 | 5.13 |
| JIMT-1 | 3.94 - 4.42 |
| MDA-MB-453 | 3.93 |
-
Possible Cause 2: Short treatment duration.
Issue 2: High levels of cell death observed even at the lowest concentrations, suggesting toxicity.
-
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Lower the concentration range in your dose-response experiments. Start with concentrations as low as 0.01 µM to identify a more precise IC50 value. While HVH-2930 has been shown to have low toxicity in normal cells like MCF10A, cancer cell lines can exhibit varied sensitivity.[5]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is recommended to keep the final solvent concentration below 0.1% and to include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Reagent instability.
-
Solution: Prepare fresh dilutions of HVH-2930 from a stock solution for each experiment. Aliquot the stock solution upon receipt and store it as recommended by the supplier to avoid repeated freeze-thaw cycles.[2]
-
-
Possible Cause 2: Variations in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of HVH-2930 (e.g., 0.1 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the log of the HVH-2930 concentration.
2. Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of HVH-2930 (e.g., 5-10 µM) for 72 hours.[5][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against PARP, cleaved caspase-3, cleaved caspase-7, HER2, p-HER2, AKT, and p-AKT.[2] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of HVH-2930.
Caption: General experimental workflow for HVH-2930.
Caption: Troubleshooting decision tree.
References
- 1. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Korea University Identifies Novel Inhibitor HVH-2930 Showing Promise in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer [prnewswire.com]
- 7. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 8. HVH-2930 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. thno.org [thno.org]
addressing solubility issues with HVH-2930 in experimental setups
Technical Support Center: HVH-2930 Solubility
Disclaimer: HVH-2930 is a designation for a compound with limited publicly available data. The following guidance is based on established principles for addressing solubility challenges with poorly soluble, hydrophobic small molecule compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: My HVH-2930 powder won't dissolve in aqueous buffers like PBS. Why is this happening?
A1: Many potent small molecule inhibitors are highly hydrophobic (lipophilic). This chemical property means they have a strong tendency to avoid water, leading to very low solubility in aqueous solutions. The energy required for water molecules to accommodate a hydrophobic molecule is high, causing the compound to remain in its solid, crystalline form or to precipitate.
Q2: I dissolved HVH-2930 in 100% DMSO, but it precipitates immediately when I add it to my cell culture medium. What's wrong?
A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out".[1] While HVH-2930 is soluble in a pure organic solvent like DMSO, diluting that stock into an aqueous environment (like cell culture media) rapidly changes the solvent polarity. The compound is no longer soluble in the predominantly water-based medium and therefore precipitates. The final DMSO concentration is often too low to keep the compound in solution.[2][3]
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive and primary cells.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but a vehicle control is essential.
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects. This concentration should be avoided unless absolutely necessary and validated.
Q4: Can I heat or sonicate the solution to improve the solubility of HVH-2930?
A4: Yes, gentle heating (e.g., to 37°C) and sonication are common methods to aid dissolution when preparing stock solutions in solvents like DMSO. However, be cautious about the compound's stability. Prolonged exposure to high temperatures can degrade the compound. Always refer to the manufacturer's data sheet for stability information. For aqueous solutions, these methods may only provide a temporary, supersaturated state, with precipitation occurring later.
Q5: Are there alternatives to DMSO for improving solubility?
A5: Yes, several strategies can be employed, often in combination. These include using co-solvents, surfactants, or complexing agents like cyclodextrins.[4][5][6][7][8] For in vivo studies, formulation strategies become critical and may involve lipid-based systems or amorphous solid dispersions.[9][10]
Troubleshooting Guides
Issue 1: Precipitation in In Vitro Cell Culture Media
If HVH-2930 precipitates upon addition to your cell culture medium, follow this troubleshooting workflow.
Issue 2: Poor Solubility for In Vivo Formulations
Achieving adequate exposure in animal studies requires a formulation that can maintain the drug in solution after administration.
Solubility Enhancement Strategies for In Vivo Use
| Strategy | Key Components | Mechanism of Action | Common Use |
| Co-solvent System | PEG-400, Propylene Glycol, Ethanol, Water | Reduces the polarity of the aqueous vehicle, increasing the solubility of hydrophobic compounds.[11][12][13] | IV, IP, Oral Gavage |
| Surfactant Micelles | Tween® 80, Cremophor® EL | Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[6] | IV, Oral Gavage |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the drug, forming an inclusion complex that is water-soluble.[4][7][8][14] | IV, IP, SC, Oral |
| Lipid-Based Formulation | Oils (sesame, corn), Lipids | The drug is dissolved in a lipid or oil-based vehicle. Self-emulsifying drug delivery systems (SEDDS) can also be used.[9] | Oral Gavage |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh 1-5 mg of HVH-2930 powder into a sterile, conical microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight (MW) of HVH-2930, calculate the volume of 100% DMSO required to make a 10 mM stock.
-
Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Inspect and Store: Ensure the solution is clear with no visible particulates. Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution for an In Vitro Cell Assay (Target: 1 µM)
This protocol minimizes precipitation by avoiding large dilution shocks.
Protocol 3: Preparation of an In Vivo Formulation using HP-β-Cyclodextrin
This protocol is a common starting point for increasing the aqueous solubility of a hydrophobic compound for in vivo studies.[4][8]
Objective: Prepare a 2 mg/mL solution of HVH-2930 in a 20% (w/v) HP-β-CD solution.
-
Prepare Vehicle: Weigh the required amount of HP-β-CD powder and dissolve it in sterile water (or saline) to make a 20% (w/v) solution. For example, add 2 g of HP-β-CD to a final volume of 10 mL. Vortex and sonicate until fully dissolved.
-
Weigh Compound: Weigh the required amount of HVH-2930 for the desired final concentration (e.g., 20 mg for a 10 mL final volume).
-
Add Vehicle to Compound: Slowly add the 20% HP-β-CD vehicle to the HVH-2930 powder while vortexing.
-
Facilitate Complexation: Sonicate the suspension in a water bath for 30-60 minutes. The solution should become clear as the HVH-2930 forms an inclusion complex with the cyclodextrin.
-
Final Checks: Check the pH and adjust if necessary. Filter the final solution through a 0.22 µm sterile filter before administration.
Hypothetical Signaling Pathway
HVH-2930 is postulated to be an inhibitor of a critical kinase in a cancer-related signaling pathway. Understanding the pathway helps contextualize the experimental need for a soluble compound to achieve target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
Technical Support Center: Enhancing the Efficacy of HVH-2930 and Paclitaxel Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the combined use of HVH-2930, a novel C-terminal HSP90 inhibitor, and paclitaxel (B517696), a standard chemotherapeutic agent. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HVH-2930?
A1: HVH-2930 is a C-terminal inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It is designed to bind to the ATP-binding pocket in the C-terminal domain of HSP90, which stabilizes the open conformation of the protein and prevents ATP binding.[1][2] This inhibition leads to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation, such as HER2, p95HER2, AKT, MEK1/2, and ERK1/2.[1] A key advantage of HVH-2930 is that it does not induce the heat shock response (HSR), a common limitation of N-terminal HSP90 inhibitors that can lead to drug resistance.[1][2][3]
Q2: Why combine HVH-2930 with paclitaxel?
A2: Combining HVH-2930 with paclitaxel has been shown to have a synergistic antitumor effect, particularly in models of resistant cancers.[1][2][3] Paclitaxel resistance can be mediated by several mechanisms, including the overexpression of drug efflux pumps and activation of pro-survival signaling pathways.[4] By inhibiting HSP90, HVH-2930 can downregulate key survival pathways that may be contributing to paclitaxel resistance.[1] For instance, in HER2-positive breast cancer, HVH-2930's ability to downregulate the HER2 signaling pathway can sensitize cancer cells to the cytotoxic effects of paclitaxel.[1][2][3]
Q3: What are the known mechanisms of paclitaxel resistance that HVH-2930 could potentially overcome?
A3: Paclitaxel resistance is a significant clinical challenge. Some of the key mechanisms include:
-
Activation of survival signaling pathways: The PI3K/AKT/mTOR and MAPK pathways are often hyperactivated in resistant tumors, promoting cell survival.[5] HSP90 is a key chaperone for many of the protein kinases in these pathways, and its inhibition by HVH-2930 can lead to their degradation.[1][6]
-
HER2 overexpression: In some contexts, HER2 positivity has been associated with resistance to paclitaxel.[7][8] HVH-2930 effectively downregulates HER2 signaling.[1][3]
-
Drug efflux pumps: Overexpression of proteins like P-glycoprotein (ABCB1) can pump paclitaxel out of the cancer cell, reducing its intracellular concentration and efficacy. While not directly addressed in the provided search results for HVH-2930, some HSP90 inhibitors have been shown to affect the expression of efflux pumps.
Q4: In which cancer types is the HVH-2930 and paclitaxel combination expected to be most effective?
A4: Preclinical studies have highlighted the efficacy of this combination in HER2-positive breast cancer, particularly in models resistant to trastuzumab.[1][2][3] Given the mechanism of action, this combination may also be effective in other HER2-overexpressing cancers, such as certain types of gastric and esophageal cancers.[3] Further research is needed to explore its efficacy in a broader range of malignancies.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with the HVH-2930 and paclitaxel combination.
Problem 1: Inconsistent or lack of synergistic effect in vitro.
-
Potential Cause: Suboptimal drug concentrations or ratios.
-
Troubleshooting/Solution:
-
Perform a thorough dose-response matrix experiment with a wide range of concentrations for both HVH-2930 and paclitaxel to identify the optimal synergistic concentrations and ratios.
-
Utilize synergy analysis software (e.g., SynergyFinder) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10][11][12][13]
-
Ensure the chosen cell line is appropriate and has the relevant molecular characteristics (e.g., HER2 expression) for the expected synergistic interaction.
-
-
-
Potential Cause: Cell line-specific resistance mechanisms.
-
Troubleshooting/Solution:
-
Characterize the baseline expression of key proteins in your cell line, including HER2, p-AKT, and p-ERK, to confirm that the target pathway is active.
-
If paclitaxel resistance is a factor, confirm the resistance phenotype of your cell line and investigate the underlying mechanisms (e.g., expression of efflux pumps).
-
-
Problem 2: High toxicity observed in in vivo studies.
-
Potential Cause: Overlapping toxicities of HVH-2930 and paclitaxel.
-
Troubleshooting/Solution:
-
Conduct a dose-finding study for the combination in your animal model to determine the maximum tolerated dose (MTD).
-
Consider alternative dosing schedules, such as sequential administration rather than concurrent administration, which may mitigate toxicity while maintaining efficacy.
-
Monitor animal health closely for signs of toxicity, such as weight loss, and adjust dosages accordingly.
-
-
Problem 3: Difficulty in establishing a paclitaxel-resistant cell line for testing the combination.
-
Potential Cause: Inadequate paclitaxel concentration or exposure time.
-
Troubleshooting/Solution:
-
Gradually increase the concentration of paclitaxel in the culture medium over a prolonged period to allow for the selection of resistant clones.
-
Alternatively, use a pulse-selection method with a high concentration of paclitaxel for a short duration, followed by a recovery period.
-
Characterize the established resistant cell line to confirm its resistance to paclitaxel and to understand the underlying resistance mechanisms.
-
-
Experimental Protocols
The following are example protocols for key experiments to evaluate the efficacy of the HVH-2930 and paclitaxel combination. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol outlines the use of a standard cell viability assay (e.g., MTT or CellTiter-Glo) to assess the synergistic effects of HVH-2930 and paclitaxel.
Materials:
-
Cancer cell line of interest (e.g., JIMT-1 for trastuzumab-resistant HER2-positive breast cancer)
-
Cell culture medium and supplements
-
HVH-2930 (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of HVH-2930 and paclitaxel in cell culture medium.
-
Treatment: Treat the cells with HVH-2930 alone, paclitaxel alone, and the combination of both drugs at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for HVH-2930 and paclitaxel alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of the HVH-2930 and paclitaxel combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation (e.g., JIMT-1)
-
HVH-2930 formulation for in vivo administration
-
Paclitaxel formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, HVH-2930 alone, Paclitaxel alone, HVH-2930 + Paclitaxel).
-
Treatment Administration: Administer the treatments to the respective groups according to a predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Data Presentation
Clear and structured data presentation is crucial for interpreting experimental outcomes.
Table 1: Example of In Vitro Cell Viability Data and Combination Index (CI) Calculation
| HVH-2930 (µM) | Paclitaxel (nM) | % Viability (Single Agent) | % Viability (Combination) | Fraction Affected (fa) | Combination Index (CI) | Synergy/Antagonism |
| 0.5 | - | 90 | - | 0.10 | - | - |
| - | 5 | 85 | - | 0.15 | - | - |
| 0.5 | 5 | - | 60 | 0.40 | 0.75 | Synergy |
| 1.0 | - | 75 | - | 0.25 | - | - |
| - | 10 | 70 | - | 0.30 | - | - |
| 1.0 | 10 | - | 40 | 0.60 | 0.65 | Synergy |
| 2.0 | - | 50 | - | 0.50 | - | - |
| - | 20 | 45 | - | 0.55 | - | - |
| 2.0 | 20 | - | 20 | 0.80 | 0.50 | Strong Synergy |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Template for In Vivo Xenograft Study Results
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | - | |||
| HVH-2930 (dose) | 10 | ||||
| Paclitaxel (dose) | 10 | ||||
| HVH-2930 + Paclitaxel | 10 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for the synergistic effect of HVH-2930 and paclitaxel.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the HVH-2930 and paclitaxel combination.
References
- 1. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Korea University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer | EurekAlert! [eurekalert.org]
- 4. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 6. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear Her2 contributes to paclitaxel resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Approach for Identifying Synergistic Drug Combinations | PLOS Computational Biology [journals.plos.org]
- 11. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
best practices for long-term storage and stability of HVH-2930
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides best practices for the long-term storage and stability of HVH-2930, a potent and specific C-terminal Heat Shock Protein 90 (HSP90) inhibitor. Proper handling and storage are critical to ensure the compound's integrity and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is HVH-2930 and what is its mechanism of action?
A1: HVH-2930 is a small molecule inhibitor that specifically targets the C-terminal domain of HSP90.[1] By doing so, it interferes with the chaperone's function, leading to the degradation of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation.[2][3] This mechanism is effective in both trastuzumab-sensitive and -resistant HER2-positive breast cancer cells, where it can induce apoptosis (programmed cell death) and suppress tumor growth.[3][4][5] Unlike some other HSP90 inhibitors, HVH-2930 does not induce a heat shock response.[3][4]
Q2: How should I store the solid (powder) form of HVH-2930?
A2: For long-term storage, the solid form of HVH-2930 should be stored at -20°C. To provide a conservative recommendation based on available data, we advise adhering to a storage period of up to two years at this temperature. It is crucial to store the powder in a tightly sealed container to protect it from moisture.
Q3: What are the recommended storage conditions for HVH-2930 stock solutions?
A3: Once dissolved, stock solutions of HVH-2930 should be stored at -80°C for optimal stability, with a recommended maximum storage duration of six months. If a -80°C freezer is unavailable, storage at -20°C for up to one month is a viable alternative. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: What is the best solvent to use for preparing HVH-2930 stock solutions?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of HVH-2930. For most in vitro cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically below 0.5%.
Q5: How many freeze-thaw cycles can a stock solution of HVH-2930 tolerate?
A5: It is best practice to avoid multiple freeze-thaw cycles as this can lead to compound degradation and the introduction of moisture into your stock solution. We strongly recommend preparing single-use aliquots of your stock solution to maintain its integrity.
Q6: Is HVH-2930 sensitive to light?
Storage and Stability Data Summary
| Form | Storage Temperature | Recommended Maximum Duration | Key Considerations |
| Solid (Powder) | -20°C | 2 years | Store in a tightly sealed, desiccated container. |
| 4°C | 6 months | For short-term storage only. Ensure container is tightly sealed. | |
| In Solvent (DMSO) | -80°C | 6 months | Recommended for long-term solution storage. Aliquot into single-use vials. |
| -20°C | 6 months | Suitable for shorter-term storage. Aliquot to avoid freeze-thaw cycles. | |
| 4°C | 2 weeks | For very short-term storage. Use with caution due to potential for degradation. |
Note: The storage durations are based on information from various suppliers and general best practices. For critical experiments, it is advisable to perform stability and activity checks on your specific batch of HVH-2930.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of HVH-2930 in your experiments.
Issue 1: Inconsistent or lower-than-expected activity of HVH-2930 in my assay.
-
Possible Cause 1: Compound Degradation. Improper storage conditions, such as exposure to room temperature for extended periods, multiple freeze-thaw cycles, or exposure to light, can lead to the degradation of HVH-2930.
-
Solution: Always store HVH-2930 as recommended in the table above. Prepare fresh dilutions from a properly stored stock solution for each experiment. If you suspect degradation, it is best to use a fresh vial of the compound. You can also verify the activity of your stored compound using the protocol outlined below.
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution. This could be due to errors in weighing the solid compound, incomplete dissolution, or solvent evaporation.
-
Solution: Ensure you are using a calibrated analytical balance for weighing. To ensure complete dissolution, vortex the solution thoroughly. Store stock solutions in tightly sealed vials to prevent solvent evaporation.
-
Issue 2: I observe precipitation in my HVH-2930 stock solution upon thawing.
-
Possible Cause: Exceeded Solubility. The concentration of your stock solution may be too high, or the compound may have a lower solubility at colder temperatures.
-
Solution: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate persists, you may need to prepare a new stock solution at a slightly lower concentration. Centrifuging the vial and using the supernatant is not recommended as the actual concentration will be unknown.
-
Issue 3: My experimental results are not reproducible.
-
Possible Cause: Inconsistent Handling and Dilution. Variability in pipetting, dilution series preparation, or incubation times can all contribute to a lack of reproducibility.
-
Solution: Use calibrated pipettes and follow a standardized protocol for all experiments. Ensure that the final concentration of the solvent (DMSO) is consistent across all experimental conditions, including controls.
-
Experimental Protocols
Protocol 1: Assessment of HVH-2930 Long-Term Stability by HPLC
This protocol allows for the quantitative assessment of HVH-2930 purity over time.
-
Materials:
-
HVH-2930 (solid and/or stock solution)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC-grade methanol (B129727) (MeOH) with 0.1% formic acid
-
HPLC-grade water (H₂O) with 0.1% formic acid
-
DMSO
-
-
Methodology:
-
Sample Preparation (Time 0):
-
Prepare a fresh 10 mM stock solution of HVH-2930 in DMSO.
-
Dilute the stock solution to a working concentration of 100 µM in a 70:30 mixture of MeOH:H₂O (both with 0.1% formic acid).
-
-
HPLC Analysis:
-
Set the HPLC detector to 290 nm.
-
Use an isocratic elution with 70% MeOH with 0.1% formic acid and 30% H₂O with 0.1% formic acid at a flow rate of 0.7 mL/min.
-
Inject the prepared sample and record the chromatogram. The peak corresponding to HVH-2930 should be identified.
-
-
Stability Study:
-
Store aliquots of the solid HVH-2930 and the 10 mM DMSO stock solution under the desired storage conditions (e.g., -20°C, 4°C, -80°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot and prepare a 100 µM sample for HPLC analysis as described above.
-
Compare the peak area of HVH-2930 at each time point to the peak area at Time 0 to determine the percentage of the compound remaining. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
-
Protocol 2: Verification of HVH-2930 Biological Activity using a Cell Viability Assay
This protocol helps to confirm that stored HVH-2930 retains its biological activity.
-
Materials:
-
HER2-positive breast cancer cell line (e.g., SKBR3, BT474)
-
Appropriate cell culture medium and supplements
-
HVH-2930 (from stored stock)
-
Freshly prepared HVH-2930 (as a positive control)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
-
Methodology:
-
Cell Seeding: Seed the HER2-positive breast cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of both the stored HVH-2930 and a freshly prepared batch of HVH-2930 in the cell culture medium.
-
Treat the cells with a range of concentrations of both stored and fresh HVH-2930. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both the stored and fresh HVH-2930 and calculate their respective IC₅₀ values. A significant shift in the IC₅₀ value for the stored compound compared to the fresh compound indicates a loss of activity.
-
-
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing the stability of HVH-2930.
References
- 1. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
troubleshooting HVH-2930 delivery in xenograft models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using HVH-2930 in preclinical xenograft models. Our goal is to help you navigate common challenges and ensure the successful execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Formulation & Administration
Q1: What is the recommended vehicle for HVH-2930 and how do I prepare the formulation?
A1: The recommended vehicle for in vivo use is 0.5% w/v methylcellulose (B11928114) with 0.2% v/v Tween 80 in sterile water. A detailed protocol for preparation is provided in the "Experimental Protocols" section. It is critical to ensure a homogenous suspension before each administration.
Q2: I'm observing precipitation of HVH-2930 in my formulation. What should I do?
A2: Precipitation can be caused by several factors:
-
Improper Vehicle Preparation: Ensure the methylcellulose is fully dissolved before adding HVH-2930.
-
Temperature: Prepare and store the formulation at the recommended temperature. Do not freeze the suspension.
-
pH: While the standard vehicle is typically sufficient, for certain cell line models, the pH of the final suspension may need adjustment. Contact technical support for more information.
Always sonicate the suspension briefly (1-2 minutes) in a water bath immediately before dosing to ensure homogeneity.
Efficacy & Tumor Growth
Q3: I am not observing the expected tumor growth inhibition with HVH-2930. What are the potential causes?
A3: A lack of efficacy can stem from multiple sources. Consider the following:
-
Drug Delivery: Confirm the accuracy of your dosing volume and the homogeneity of the formulation. See the troubleshooting workflow below for a systematic approach.
-
Tumor Model: Ensure the xenograft model you are using expresses the target pathway of HVH-2930. We recommend performing preliminary in vitro studies to confirm sensitivity.
-
Drug Metabolism: The strain of mice used can influence drug metabolism. Consider a pilot pharmacokinetic (PK) study to ensure adequate drug exposure.
Q4: There is high variability in tumor volume between animals in the same treatment group. How can I reduce this?
A4: High variability can obscure treatment effects. To minimize it:
-
Tumor Implantation: Ensure consistent implantation technique and cell viability.
-
Randomization: Randomize animals into treatment groups when tumors reach a specific size (e.g., 100-150 mm³).
-
Animal Health: Monitor animal health closely, as underlying health issues can affect tumor growth.
Toxicity & Animal Welfare
Q5: I am observing significant weight loss and other signs of toxicity in my treatment group. What should I do?
A5: Toxicity can manifest as weight loss (>15-20%), lethargy, or ruffled fur.
-
Dose Reduction: Consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that the vehicle alone is not causing toxicity.
-
Supportive Care: Provide supportive care such as hydration or supplemental nutrition as per your institution's animal care guidelines.
Refer to the "Toxicity Data Summary" table for expected tolerability at different dose levels.
Troubleshooting Workflows & Signaling Pathways
Below are diagrams to assist in troubleshooting and understanding the experimental process.
Caption: HVH-2930 is a potent inhibitor of Akt (PKB) kinase activity.
Caption: A typical experimental workflow for an HVH-2930 xenograft study.
Caption: A logical workflow for troubleshooting poor efficacy results.
Experimental Protocols
Protocol 1: Preparation of HVH-2930 Formulation (10 mg/mL)
-
Prepare Vehicle:
-
Add 0.5 g of methylcellulose to 50 mL of sterile water heated to 60-70°C. Mix vigorously.
-
Cool the solution in an ice bath while stirring until it becomes clear.
-
Add 0.2 mL of Tween 80.
-
Add sterile water to a final volume of 100 mL. Store at 4°C.
-
-
Prepare HVH-2930 Suspension:
-
Weigh the required amount of HVH-2930 powder into a sterile tube.
-
Add a small volume of the vehicle and triturate with a pestle to create a uniform paste.
-
Gradually add the remaining vehicle to the desired final concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes.
-
-
Administration:
-
Before each dosing session, vortex the suspension and sonicate for 2 minutes in a room temperature water bath.
-
Administer to mice via oral gavage (p.o.) at the appropriate volume (e.g., 10 mL/kg).
-
Protocol 2: Standard Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells (e.g., A549) under standard conditions. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Treatment: Begin daily oral gavage with vehicle or HVH-2930 at the specified doses.
-
Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach the predetermined endpoint (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). Euthanize animals if body weight loss exceeds 20% or other signs of distress are observed.
-
Tissue Collection: At the end of the study, collect blood for PK analysis and tumor tissue for PD biomarker analysis (e.g., Western blot for p-Akt).
Data Presentation
Table 1: Example Efficacy of HVH-2930 in an A549 Xenograft Model
| Treatment Group (Dose, p.o., QD) | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 1540 ± 185 | - |
| HVH-2930 (25 mg/kg) | 10 | 893 ± 110 | 42% |
| HVH-2930 (50 mg/kg) | 10 | 415 ± 75 | 73% |
| HVH-2930 (100 mg/kg) | 10 | 185 ± 45 | 88% |
Table 2: Example Toxicity Data Summary
| Treatment Group (Dose, p.o., QD) | N | Mean Body Weight Change at Day 21 (%) | Treatment-Related Deaths |
| Vehicle | 10 | +5.2% | 0/10 |
| HVH-2930 (25 mg/kg) | 10 | +4.8% | 0/10 |
| HVH-2930 (50 mg/kg) | 10 | -2.1% | 0/10 |
| HVH-2930 (100 mg/kg) | 10 | -8.5% | 1/10 |
Validation & Comparative
A Comparative Guide to the Apoptotic Effects of HVH-2930 in HER2+ Cells
For researchers and drug development professionals navigating the landscape of HER2-targeted therapies, understanding the apoptotic efficacy of novel compounds is paramount. This guide provides an objective comparison of HVH-2930, a novel C-terminal HSP90 inhibitor, with established and alternative treatments for HER2-positive (HER2+) cancer. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Mechanism of Action: A Comparative Overview
HVH-2930 induces apoptosis in HER2+ cancer cells by targeting the C-terminal domain of Heat Shock Protein 90 (HSP90).[1][2][3][4] This mechanism is distinct from many other HER2-targeted therapies. HSP90 is a chaperone protein essential for the stability and function of numerous oncogenic proteins, including HER2.[1][2][3] By inhibiting HSP90, HVH-2930 leads to the degradation of HER2, thereby disrupting downstream pro-survival signaling pathways and triggering apoptosis.[5] A key advantage of HVH-2930 is that it does not induce the heat shock response (HSR), a common resistance mechanism associated with N-terminal HSP90 inhibitors.[1][2][5]
In contrast, other therapies for HER2+ cancer employ different mechanisms:
-
Trastuzumab: A monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its signaling and flagging cancer cells for destruction by the immune system.[6]
-
Lapatinib and Neratinib: Small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase activity of HER2 and other HER family members, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[7][8][9][10]
-
T-DM1 (Trastuzumab emtansine): An antibody-drug conjugate that combines the HER2-targeting of trastuzumab with the cytotoxic agent DM1, which is internalized by the cancer cell, leading to mitotic catastrophe and apoptosis.[11][12]
Comparative Performance: In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for HVH-2930 and comparator drugs in various HER2+ breast cancer cell lines.
| Cell Line | HVH-2930 (μM) | Lapatinib (μM) | Neratinib (μM) | Trastuzumab (μg/mL) | T-DM1 (ng/mL) |
| BT474 (Trastuzumab-sensitive) | 6.86 | ~0.036 - 0.25 | ~0.002 - 0.003 | Not typically measured by IC50 | ~250 |
| SKBR3 (Trastuzumab-sensitive) | 5.13 | ~0.08 - 5.621 | ~0.002 - 0.003 | ~63.25 | ~20 |
| JIMT-1 (Trastuzumab-resistant) | 3.94 | Not sensitive | ~0.01 - 0.02 | ~169.6 | Not sensitive |
| MDA-MB-453 (Trastuzumab-resistant) | 3.93 | ~3.078 - 6.08 | ~0.008 - 0.01 | Not sensitive | Not sensitive |
Validation of Apoptotic Effects
The induction of apoptosis is a critical indicator of an anti-cancer agent's effectiveness. The following table summarizes the observed apoptotic effects of HVH-2930 and comparator drugs in HER2+ cell lines as documented in the literature. While direct quantitative comparisons are challenging due to variations in experimental conditions across studies, the qualitative evidence strongly supports the pro-apoptotic activity of these agents.
| Drug | Apoptotic Effect Observed in HER2+ Cells |
| HVH-2930 | Increase in cleaved PARP, cleaved caspase-3, and cleaved caspase-7. |
| Trastuzumab | Modest induction of apoptosis, significant increase when combined with other agents.[6][13][14] |
| Lapatinib | Induction of apoptosis, evidenced by Annexin V staining and increased caspase-3 activity.[8][9][15] |
| Neratinib | Induction of apoptosis, associated with increased cleaved PARP and caspase-3/7 activity.[16][17] |
| T-DM1 | Potent induction of apoptosis, with increased cleaved PARP and cleaved caspase-3.[11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of HVH-2930-induced apoptosis in HER2+ cells.
Caption: General workflow for validating apoptotic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key apoptosis assays mentioned in this guide.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture HER2+ cells (e.g., BT474, SKBR3, JIMT-1, MDA-MB-453) to 70-80% confluency. Treat cells with the desired concentrations of HVH-2930 or comparator drugs for the specified time.
-
Cell Harvesting: Gently trypsinize and collect the cells. Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Cleaved PARP and Cleaved Caspase-3
This method detects the presence of key apoptotic protein markers.
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies caspase-3 and -7 activity.
-
Cell Plating: Seed HER2+ cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with HVH-2930 or comparator drugs for the desired duration.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 3. biovoicenews.com [biovoicenews.com]
- 4. researchgate.net [researchgate.net]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Differential impact of Cetuximab, Pertuzumab and Trastuzumab on BT474 and SK‐BR‐3 breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Lapatinib induces apoptosis in trastuzumab-resistant breast cancer cells: effects on insulin-like growth factor I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting TACC3 Induces Immunogenic Cell Death and Enhances T-DM1 Response in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trastuzumab down-regulates Bcl-2 expression and potentiates apoptosis induction by Bcl-2/Bcl-XL bispecific antisense oligonucleotides in HER-2 gene--amplified breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HVH-2930 and N-terminal HSP90 Inhibitors in Cancer Research
In the landscape of cancer therapeutics, Heat Shock Protein 90 (HSP90) has emerged as a critical target due to its role in stabilizing a wide array of oncogenic proteins.[1] This guide provides a detailed comparative analysis of a novel C-terminal inhibitor, HVH-2930, and the more traditional N-terminal HSP90 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Differentiated Mechanisms of Action: A Tale of Two Termini
HSP90 is a molecular chaperone that facilitates the proper folding and stability of numerous client proteins, many of which are implicated in cancer cell growth and survival.[1][2] HSP90 inhibitors are broadly classified based on their binding site on the protein: the N-terminal ATP-binding domain or the C-terminal domain.[1]
HVH-2930: A C-Terminal Approach
HVH-2930 is a novel, specific small molecule that targets the C-terminal domain of HSP90.[3] It is designed to fit into the ATP-binding pocket located in this region, stabilizing the open conformation of the HSP90 homodimer and thereby hindering ATP binding.[4][5] A significant advantage of this C-terminal inhibition is the avoidance of the heat shock response (HSR), a common challenge with N-terminal inhibitors.[6][7] The HSR is a cellular stress response that leads to the upregulation of heat shock proteins, including HSP90 itself, which can counteract the inhibitor's efficacy.[1] HVH-2930 has demonstrated potent efficacy against trastuzumab-resistant HER2-positive breast cancer by downregulating key client proteins like HER2 and p95HER2.[4][6]
N-Terminal HSP90 Inhibitors: The Conventional Strategy
N-terminal HSP90 inhibitors function by competitively binding to the ATP-binding site in the N-terminal domain, which is essential for the chaperone's activity.[8][9] This inhibition leads to the degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[8][10] While several N-terminal inhibitors have entered clinical trials, none have yet received approval for clinical use.[6] This is primarily due to challenges such as the induction of the heat shock response, off-target effects, and unfavorable toxicity profiles.[4][5]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for HVH-2930 and representative N-terminal HSP90 inhibitors to provide a clear comparison of their biochemical and cellular activities.
| Inhibitor | Binding Target | Binding Affinity (KD) | Reference |
| HVH-2930 | HSP90α C-terminus | 97.2 μM | [4] |
| Novobiocin | HSP90 C-terminus | 487 μM | [4] |
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| HVH-2930 | BT474 (Trastuzumab-sensitive) | HER2+ Breast Cancer | 6.86 μM | [3][4] |
| HVH-2930 | SKBR3 (Trastuzumab-sensitive) | HER2+ Breast Cancer | 5.13 μM | [3][4] |
| HVH-2930 | JIMT-1 (Trastuzumab-resistant) | HER2+ Breast Cancer | 3.94 μM | [3][4] |
| HVH-2930 | MDA-MB-453 (Trastuzumab-resistant) | HER2+ Breast Cancer | 3.93 μM | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of HVH-2930 and other HSP90 inhibitors are provided below.
Cell Viability Assay
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 103 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the HSP90 inhibitor (e.g., 0.1-20 μM for HVH-2930) for 72 hours.[4]
-
Add 10 μL of a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Immunoblotting for Client Protein Degradation
This technique is used to assess the effect of HSP90 inhibitors on the expression levels of client proteins.
Protocol:
-
Treat cancer cells with the desired concentrations of the HSP90 inhibitor for a specified time (e.g., 72 hours).[4]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target client proteins (e.g., HER2, p-HER2, AKT, p-AKT) and a loading control (e.g., GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
This assay quantifies the extent of apoptosis (programmed cell death) induced by the inhibitor.
Protocol:
-
Treat cancer cells with the HSP90 inhibitor at various concentrations for 72 hours.[4]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanisms of N-terminal vs. C-terminal HSP90 inhibition.
Caption: General workflow for evaluating HSP90 inhibitors in vitro.
Caption: HVH-2930 disrupts HER2 signaling by inhibiting HSP90.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HVH-2930 | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 7. University identifies novel inhibitor HVH-2930 showing promise in overcoming trastuzumab resistance in HER2-positive breast cancer - ecancer [ecancer.org]
- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
HVH-2930 Demonstrates Potent In Vivo Anti-Tumor Activity in Trastuzumab-Resistant HER2-Positive Breast Cancer Models
For Immediate Release
Seoul, Korea - Preclinical research highlights the significant in vivo anti-tumor activity of HVH-2930, a novel C-terminal Heat Shock Protein 90 (HSP90) inhibitor, in models of trastuzumab-resistant HER2-positive breast cancer. The findings, primarily from studies utilizing the JIMT-1 xenograft model, position HVH-2930 as a promising therapeutic candidate for a patient population with limited treatment options. This guide provides a comprehensive comparison of HVH-2930 with other HSP90 inhibitors and standard-of-care therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
HVH-2930 distinguishes itself from previous generations of HSP90 inhibitors by targeting the C-terminus of the HSP90 protein. This mechanism of action leads to the degradation of key oncogenic client proteins, including HER2, without inducing the heat shock response (HSR), a common limitation of N-terminal HSP90 inhibitors that can lead to drug resistance and toxicity.[1][2] In vivo studies have demonstrated that HVH-2930 effectively inhibits tumor growth in trastuzumab-resistant xenograft models and exhibits a synergistic effect when combined with the chemotherapeutic agent paclitaxel (B517696).[1][3]
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) values of HVH-2930 in various HER2-positive breast cancer cell lines, including those sensitive and resistant to trastuzumab, underscore its potent anti-proliferative activity. A comparison with the N-terminal HSP90 inhibitors, tanespimycin (B1681923) and onalespib (B1677294), is presented below.
| Cell Line | Trastuzumab Sensitivity | HVH-2930 IC50 (µM) | Tanespimycin IC50 (µM) | Onalespib IC50 (µM) |
| BT474 | Sensitive | 6.86[1] | ~0.005-0.006 [ ] | Not Available |
| SKBR3 | Sensitive | 5.13[1] | Not Available | Not Available |
| JIMT-1 | Resistant | 3.94[1] | Not Available in this specific study | Not Available in this specific study |
| MDA-MB-453 | Resistant | 3.93[1] | Not Available | Not Available |
Note: IC50 values for tanespimycin and onalespib in JIMT-1 cells were reported in the supplementary materials of the primary HVH-2930 study, indicating their evaluation in the same experimental context.[2]
In Vivo Anti-Tumor Activity: A Comparative Overview
The in vivo efficacy of HVH-2930 was rigorously assessed in a JIMT-1 xenograft model, which is intrinsically resistant to trastuzumab.
HVH-2930 Monotherapy
In the JIMT-1 xenograft model, administration of HVH-2930 resulted in significant inhibition of tumor growth.[1][3] This effect is attributed to the downregulation of the HER2 signaling pathway and the induction of apoptosis.[1]
Combination Therapy: HVH-2930 and Paclitaxel
A synergistic anti-tumor effect was observed when HVH-2930 was combined with paclitaxel in the JIMT-1 xenograft model.[1][3] This suggests that HVH-2930 can enhance the efficacy of standard chemotherapy in trastuzumab-resistant settings. While specific tumor growth inhibition percentages for the combination versus monotherapy were not detailed in the primary publication, the synergistic relationship was clearly established.[1]
Comparison with Other Treatments in the JIMT-1 Xenograft Model
| Treatment | Efficacy in JIMT-1 Xenograft Model |
| Trastuzumab | Partial but significant tumor growth inhibition, demonstrating the resistant nature of this model. [ ] |
| Tanespimycin (17-AAG) | Reduces ErbB2 levels and inhibits proliferation of JIMT-1 cells in vitro, suggesting potential in vivo activity. [ ] |
| Onalespib | In vivo efficacy has been demonstrated in other cancer models, but specific data in JIMT-1 xenografts is not readily available.[4][5] |
| Paclitaxel | Exhibits anti-tumor activity in various xenograft models, though specific monotherapy data in the JIMT-1 model at the dose used in the combination study is needed for a direct comparison. [ ] |
Mechanism of Action: The C-Terminal Advantage
HVH-2930's mechanism of action provides a key advantage over N-terminal HSP90 inhibitors.
Caption: Comparison of N-terminal and C-terminal HSP90 inhibitor mechanisms.
Experimental Protocols
In Vivo Xenograft Model
The following protocol is a synthesized methodology based on the available literature for establishing a JIMT-1 xenograft model.
1. Cell Culture:
-
JIMT-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female BALB/c nude mice (5-6 weeks old) are used for the study.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
JIMT-1 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
3 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Tumor volume is measured two to three times per week using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
5. Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups.
-
HVH-2930: Administered via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Paclitaxel: Administered intravenously at a specified dose and schedule.
-
Combination Therapy: Both agents are administered as per their individual schedules.
-
Control Group: Receives the vehicle used to dissolve the therapeutic agents.
6. Efficacy Evaluation:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion
HVH-2930 presents a significant advancement in the pursuit of effective therapies for trastuzumab-resistant HER2-positive breast cancer. Its unique C-terminal HSP90 inhibitory mechanism, which avoids the induction of the heat shock response, coupled with its demonstrated in vivo efficacy, both as a monotherapy and in combination with paclitaxel, underscores its potential as a valuable clinical candidate. Further investigation, including head-to-head in vivo comparisons with other HSP90 inhibitors and more detailed quantitative analysis of its synergistic effects, will be crucial in fully elucidating its therapeutic promise.
References
- 1. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Korea University Identifies Novel Inhibitor HVH-2930 Showing Promise in Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer [prnewswire.com]
- 4. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
- 5. The HSP90 inhibitor HVH-2930 exhibits potent efficacy against trastuzumab-resistant HER2-positive breast cancer [thno.org]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for the Novel Compound HVH-2930
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) and official disposal procedures for the novel HSP90 inhibitor, HVH-2930, are not publicly available. This is common for new chemical entities used in research. Therefore, HVH-2930 must be handled and disposed of as a hazardous chemical waste, following the general best practices for laboratory chemical waste management and the specific guidelines of your institution.
This guide provides a procedural framework for the safe operational use and disposal of novel research compounds like HVH-2930, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Logistical Information
The absence of a specific SDS for HVH-2930 necessitates a cautious approach. All personnel handling this compound should assume it possesses potential hazards, including toxicity. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of HVH-2930. They will provide guidance based on the chemical's known properties and institutional protocols.
Step-by-Step General Disposal Protocol for HVH-2930
The following protocol is based on established guidelines for the disposal of hazardous laboratory chemicals.
Step 1: Chemical Identification and Hazard Assessment
-
Since a specific SDS for HVH-2930 is unavailable, the compound must be treated as hazardous waste.[1]
-
Clearly label all containers with the full chemical name: "HVH-2930". Avoid using abbreviations or formulas.[2]
Step 2: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE when handling HVH-2930. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
All handling of HVH-2930 and its waste should be conducted within a certified chemical fume hood to minimize exposure.[3]
Step 3: Waste Segregation and Collection
-
Solid Waste: Collect any unused or expired solid HVH-2930 and any contaminated disposable materials (e.g., pipette tips, vials, gloves) in a designated, leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing HVH-2930 in a separate, designated, leak-proof container that is chemically compatible with the solvent used.[1]
-
Do Not Mix: Do not mix HVH-2930 waste with other incompatible waste streams. For instance, keep halogenated solvent waste separate from non-halogenated solvent waste.[4]
-
Sharps Waste: Any sharps contaminated with HVH-2930, such as needles or glass slides, must be disposed of in a designated sharps container.[5]
Step 4: Waste Container Management
-
Container Type: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4][6] The original container is often the best choice for storing waste.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "HVH-2930," the solvent (for liquid waste), and the accumulation start date.[3]
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste.[2]
Step 5: Storage of Chemical Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory, near the point of generation.[7][8]
-
Ensure the storage area is well-ventilated.[1]
-
Segregate incompatible waste containers within the storage area.[2]
Step 6: Request for Disposal
-
Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's EHS department.[3] Follow your institution's specific procedures for requesting a chemical waste pickup.[1]
Step 7: Empty Container Disposal
-
A chemical container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[1]
-
The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[4][8]
Logical Workflow for HVH-2930 Disposal
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound like HVH-2930.
Caption: Logical workflow for the safe disposal of HVH-2930.
This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of HVH-2930. By adhering to these general principles and, most importantly, your institution's specific EHS protocols, you can ensure a safe laboratory environment and responsible chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: Essential Protocols for Handling HVH-2930
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides crucial safety and logistical information for the handling and disposal of HVH-2930, a potent C-terminal HSP90 inhibitor. In the absence of a specific Safety Data Sheet (SDS) for HVH-2930, this guidance is founded on established safety protocols for handling potent, novel research compounds.
HVH-2930 is a small molecule inhibitor of heat shock protein 90 (HSP90), a key protein involved in the growth of cancer cells. It has shown efficacy in overcoming resistance to treatments for HER2-positive breast cancer. Given its potent biological activity, researchers must adhere to stringent safety measures to minimize exposure and ensure proper disposal.
Personal Protective Equipment (PPE) and Handling
Due to the potent nature of HVH-2930, a comprehensive approach to personal protection is mandatory. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Minimum Required PPE | Recommended PPE for Powders and Concentrated Solutions |
| Weighing and Transfer of Powders | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat |
| Conducting Reactions and Cell Culture | - Nitrile gloves- Safety glasses- Laboratory coat | - Double nitrile gloves (based on reactants)- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Safety glasses- Laboratory coat | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.
Operational Plan:
-
Designated Area: All work with HVH-2930, especially when handling the solid compound, should be conducted in a designated area, such as a certified chemical fume hood, a powder-containment hood, or a glove box.[1]
-
Minimize Dust: When working with powdered HVH-2930, use wet-handling techniques (e.g., dampening the powder with a suitable solvent) to minimize dust generation.[1]
-
Decontamination: All surfaces and equipment that come into contact with HVH-2930 must be decontaminated after use. Use an appropriate solvent or cleaning agent.
Disposal Plan:
As HVH-2930 is a potent compound used in cancer research, it should be treated as chemotherapy waste.
-
Solid Waste: Contaminated items such as gloves, gowns, and plasticware should be collected in designated, clearly labeled "Trace Chemotherapy Waste" bags for incineration.[2][3][4]
-
Liquid Waste: Unused or spent solutions of HVH-2930 should be collected in a labeled, leak-proof container. Do not dispose of this waste down the drain.[5] This liquid waste must be managed as chemical waste for incineration.[2]
-
Sharps: Needles, syringes, and other sharps contaminated with HVH-2930 must be disposed of in a designated "Chemo Sharps" container for incineration.[2]
Experimental Protocols
Cell Viability Assays
To assess the effect of HVH-2930 on cell viability in trastuzumab-sensitive (BT474 and SKBR3) and -resistant (JIMT-1 and MDA-MB-453) breast cancer cell lines, the following IC50 values were determined.
| Cell Line | Trastuzumab Sensitivity | HVH-2930 IC50 (μM) |
| BT474 | Sensitive | 6.86 |
| SKBR3 | Sensitive | 5.13 |
| JIMT-1 | Resistant | 3.94 |
| MDA-MB-453 | Resistant | 3.93 |
Signaling Pathway and Experimental Workflow
HER2 Signaling Pathway Inhibition by HVH-2930
HVH-2930 functions by inhibiting HSP90, a chaperone protein essential for the stability and function of numerous client proteins, including HER2. By inhibiting HSP90, HVH-2930 leads to the degradation of HER2, thereby suppressing downstream signaling pathways that promote cancer cell proliferation and survival.[6][7][8]
Caption: Inhibition of HSP90 by HVH-2930 leads to HER2 degradation and apoptosis.
Safe Handling Workflow for HVH-2930
The following diagram outlines the essential steps for safely handling HVH-2930 in a laboratory setting.
Caption: A stepwise workflow for the safe handling and disposal of HVH-2930.
References
- 1. benchchem.com [benchchem.com]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 4. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
